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Core Science & Biosynthesis

Foundational

chemical structure of DRF 2519 benzoxazinone TZD

An In-Depth Technical Guide to the Chemical Structure and Biological Significance of DRF 2519 Abstract This technical guide provides a comprehensive analysis of DRF 2519, a synthetic compound featuring a benzoxazinone-th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Biological Significance of DRF 2519

Abstract

This technical guide provides a comprehensive analysis of DRF 2519, a synthetic compound featuring a benzoxazinone-thiazolidinedione (TZD) chemical architecture. DRF 2519 is classified as a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ)[1]. This document delineates the distinct chemical features of its core scaffolds, proposes a logical synthetic pathway based on established chemical principles, and explains its mechanism of action through the PPAR signaling pathway. Detailed experimental protocols for its characterization are also provided for researchers in drug development and medicinal chemistry.

Introduction

The thiazolidinedione (TZD) class of compounds has been a cornerstone in the management of type 2 diabetes for decades.[2] Their primary therapeutic effect is to enhance insulin sensitivity, which they achieve by acting as potent agonists for the nuclear receptor PPARγ.[3] PPARγ is a master regulator of adipogenesis, glucose metabolism, and fatty acid storage.[4] While effective, first-generation TZDs have been associated with side effects such as weight gain and fluid retention, prompting the development of new agents with improved safety profiles.[5][6]

This has led to the exploration of two key strategies: the development of selective PPARγ modulators (SPPARMs) that elicit a more targeted beneficial response, and the creation of dual agonists that target multiple PPAR subtypes simultaneously.[7][8] DRF 2519 falls into the latter category, acting on both PPARα and PPARγ. The activation of PPARα is primarily associated with the regulation of lipid metabolism, making dual agonists a promising strategy for treating metabolic syndrome, which is characterized by both insulin resistance and dyslipidemia.

The chemical structure of DRF 2519 is notable for its fusion of the well-established TZD pharmacophore with a benzoxazinone moiety. Benzoxazinones are a class of heterocyclic compounds recognized for their broad range of biological activities and are utilized as precursors for various other heterocyclic systems.[9][10] This guide will dissect the chemical architecture of DRF 2519, grounding its structure in the fundamental principles of organic synthesis and medicinal chemistry.

Section 1: The 2,4-Thiazolidinedione (TZD) Pharmacophore

The 2,4-thiazolidinedione ring is the essential pharmacophore responsible for the PPARγ agonist activity of the "glitazone" drugs.[2] It is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, with two carbonyl groups at positions 2 and 4.[11] The acidic proton on the nitrogen atom (at position 3) and the carbonyl groups are crucial for forming hydrogen bonds within the ligand-binding pocket of the PPARγ receptor.

Core Chemical Structures

The fundamental scaffolds that constitute DRF 2519 are the 2,4-thiazolidinedione ring and the 4H-3,1-benzoxazin-4-one ring.

Core chemical scaffolds of DRF 2519.
General Synthesis of the Thiazolidinedione Ring

The synthesis of the 2,4-thiazolidinedione nucleus is a well-established process in organic chemistry. A common and efficient method involves the condensation of chloroacetic acid with thiourea.[11][12]

Protocol 1: Synthesis of 2,4-Thiazolidinedione

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve chloroacetic acid (1.0 eq) and thiourea (1.0 eq) in water.

  • Acidification: Slowly add concentrated hydrochloric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) for 8-12 hours.[12] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Cooling & Crystallization: Upon completion, cool the flask. The product will often solidify into a mass of white, needle-like crystals.

  • Isolation: Filter the solid product and wash thoroughly with cold water to remove any remaining hydrochloric acid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 2,4-thiazolidinedione.[12]

Section 2: The Benzoxazinone Moiety

4H-3,1-Benzoxazin-4-ones are fused heterocyclic systems that serve as important intermediates in organic synthesis and are present in many biologically active molecules.[9] They are frequently synthesized from anthranilic acid or its derivatives.[9][13]

General Synthesis of the Benzoxazinone Ring

A prevalent method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones is the cyclization of N-acyl anthranilic acids.[9] This is often achieved by heating with a dehydrating agent like acetic anhydride or, in greener modern methods, under solvent-free conditions.[9][13]

Protocol 2: Synthesis of a 2-Substituted-4H-3,1-Benzoxazin-4-one

  • Acylation of Anthranilic Acid: React anthranilic acid (1.0 eq) with an appropriate acyl chloride (1.0 eq) in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding N-acyl anthranilic acid intermediate.[14]

  • Cyclodehydration: Add a dehydrating agent, such as acetic anhydride, to the N-acyl anthranilic acid.

  • Heating: Heat the mixture gently. The reaction leads to the cyclization and formation of the benzoxazinone ring.[13]

  • Workup: After the reaction is complete, the excess acetic anhydride is removed, often under reduced pressure. The resulting solid is then purified.

  • Alternative Green Method: An alternative involves mixing the N-acyl anthranilic acid with silica gel and heating the mixture to its melting point for a few minutes, providing the product in good yield without bulk solvents.[9]

Section 3: Chemical Structure and Synthesis of DRF 2519

DRF 2519 integrates the thiazolidinedione and benzoxazinone scaffolds. While the exact synthesis is proprietary, a logical retrosynthetic analysis suggests a modular approach where the two heterocyclic systems are synthesized separately and then coupled.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₂₀H₁₈N₂O₅S[1]
Molecular Weight 398.43 g/mol [1]
Classification Dual PPARα/γ Agonist[1]
Proposed Synthetic Workflow

A plausible synthesis involves creating a functionalized benzoxazole intermediate, which is then coupled to a TZD moiety. This approach is analogous to the synthesis of other benzoxazole-containing TZD derivatives.[15][16][17]

Plausible synthetic workflow for DRF 2519.

Section 4: Mechanism of Action

DRF 2519 functions as a dual agonist for PPARα and PPARγ, which are ligand-activated transcription factors.[4] Upon activation, these receptors form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[7] This action modulates the transcription of genes involved in glucose and lipid metabolism.

  • PPARγ Activation: Primarily occurs in adipose tissue. It promotes adipocyte differentiation, enhances fatty acid uptake and storage in fat cells (reducing lipotoxicity in other tissues), and increases the expression of insulin-sensitizing hormones like adiponectin. This collective action leads to improved systemic insulin sensitivity.

  • PPARα Activation: Primarily occurs in the liver, heart, and muscle. It upregulates genes involved in fatty acid oxidation, thereby lowering circulating triglyceride levels.

PPARγ Signaling Pathway

The diagram below illustrates the general mechanism of PPARγ activation.

G cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus ligand DRF 2519 (Ligand) ppar PPARγ ligand->ppar Enters Nucleus & Binds to Receptor complex PPARγ-RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (on DNA) complex->ppre Binds to gene Target Gene Transcription ppre->gene Regulates

Simplified PPARγ signaling pathway.

Section 5: Experimental Protocols for Characterization

To validate the activity of a compound like DRF 2519, an in vitro reporter gene assay is a standard method to quantify its ability to activate the PPARγ receptor.

Protocol 3: PPARγ Reporter Gene Assay

This protocol describes a cell-based assay to measure the dose-dependent activation of PPARγ.

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293T or CV-1) that does not endogenously express high levels of PPARγ.

  • Transient Transfection: Co-transfect the cells with two plasmids:

    • An expression vector containing the full-length human PPARγ gene.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

  • Compound Treatment: After 24 hours of transfection, re-plate the cells and treat them with varying concentrations of DRF 2519 (typically from 1 nM to 10 µM) and a known full agonist (e.g., Rosiglitazone) as a positive control. Include a vehicle-only (e.g., DMSO) control.

  • Incubation: Incubate the cells with the compounds for 18-24 hours.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control (e.g., β-galactosidase) or total protein concentration. Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

Workflow for PPARγ Reporter Assay

G start Culture Cells (e.g., HEK293T) transfect Co-transfect with PPARγ and PPRE-Luciferase Plasmids start->transfect treat Treat cells with DRF 2519 (Dose-Response) transfect->treat incubate Incubate for 24h treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (Calculate EC₅₀) measure->analyze end Result: PPARγ Activation Potency analyze->end

Workflow for a PPARγ reporter gene assay.

Conclusion and Future Directions

DRF 2519 represents a chemically sophisticated approach to modulating metabolic pathways by integrating a classic TZD pharmacophore with a benzoxazinone scaffold. Its dual agonism for both PPARα and PPARγ positions it as a compound of interest for comprehensively addressing the multifaceted nature of metabolic syndrome. The future of this field is moving towards developing even more refined molecules, such as non-TZD PPARγ modulators and SPPARMs, which aim to retain the therapeutic benefits of PPARγ activation while minimizing or eliminating the associated side effects.[5][8][18][19] Understanding the structure-activity relationships of compounds like DRF 2519 is critical for the rational design of the next generation of safer and more effective insulin-sensitizing agents.

References

  • Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. (n.d.).
  • SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. (n.d.). Semantic Scholar.
  • Sethi, N. S., Singh, A., & Parthasarthy, R. (2014). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(5), 1371-1375.
  • A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. (2020). Mini-Reviews in Organic Chemistry, 17.
  • Prabhakar, C., et al. (2015). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Chemistry Central Journal, 9(1), 1-10.
  • PPAR agonist. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wang, S., et al. (2014). Natural Product Agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A Review. Planta Medica, 80(16), 1339-1352. [Link]

  • Al-Azzawi, F. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. E-Journal of Chemistry, 1(1).
  • Ismail, M. M. F. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2020). ChemistryOpen, 9(7), 735-752. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). Molecules, 29(24), 5678. [Link]

  • Jeon, R., & Park, S. (2004). Synthesis and biological activity of benzoxazole containing thiazolidinedione derivatives. Archives of Pharmacal Research, 27(11), 1099-1105.
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  • Design and synthesis of non-TZD peroxisome proliferator-activated receptor γ (PPARγ) modulator. (2018). ResearchGate. [Link]

  • Peroxisome proliferator-activated receptor-γ. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • DeFronzo, R. A., et al. (2011). Selective modulation of PPARγ activity can lower plasma glucose without typical thiazolidinedione side-effects in patients with Type 2 diabetes. Diabetes, Obesity and Metabolism, 13(5), 414-422. [Link]

  • Rocchi, S., et al. (2001). Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects. Current Opinion in Clinical Nutrition and Metabolic Care, 4(4), 339-344. [Link]

  • Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases. (2022). Frontiers in Pharmacology, 13, 1018335. [Link]

  • Peroxisome proliferator-activated receptor gamma. (n.d.). In Wikipedia. Retrieved from [Link]

  • Can a Selective PPARγ Modulator Improve Glycemic Control in Patients With Type 2 Diabetes With Fewer Side Effects Compared With Pioglitazone? (2014). Diabetes Care, 37(6), 1551-1558.
  • Non-TZD PPAR modulator with potentially improved biological responses. (2003). BioWorld. [Link]

  • SYNTHESIS OF THIAZOLIDINONE AND AZETIDINONE DERIVATIVES OF BENZOXAZOLINONE AS ANTIMICROBIAL AGENTS. (2015). International Journal of Pharmaceutical Sciences and Research, 6(2), 705-712.
  • Expeditious Microwave-Assisted Synthesis of 1,3-Benzoxazoles Incorporating Substituted Thiazolidinone Moieties. (2023). International Journal of Pharmaceutical Sciences and Drug Research, 15(6).
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6-s), 6-9.

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Exploratory

DRF 2519 (CAS 194713-46-7): A Technical Guide to a Dual PPARα/γ Agonist

This in-depth technical guide provides a comprehensive overview of DRF 2519, a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist. The information is curated for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of DRF 2519, a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist. The information is curated for researchers, scientists, and drug development professionals, offering insights into its mechanism of action, biological effects, and relevant experimental models.

Core Properties of DRF 2519

DRF 2519, with the chemical name 2-((4-(5-methyl-2-phenyl-1,3-oxazol-4-yl)phenoxy)methyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylic acid, is a small molecule with the following fundamental properties:

PropertyValue
CAS Number 194713-46-7
Molecular Formula C₂₀H₁₈N₂O₅S
Molecular Weight 398.43 g/mol

While specific details regarding its synthesis are not publicly available, the structure suggests a multi-step organic synthesis approach, likely involving the formation of the oxazole and benzoxazine ring systems followed by their coupling.

Mechanism of Action: Dual Activation of PPARα and PPARγ

DRF 2519 exerts its pharmacological effects by acting as an agonist for two members of the peroxisome proliferator-activated receptor family: PPARα and PPARγ. These are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism.

Upon binding by an agonist like DRF 2519, the PPAR receptor undergoes a conformational change. This leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR then forms a heterodimer with the retinoid X receptor (RXR). This PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DRF_2519 DRF 2519 PPARa PPARα DRF_2519->PPARa Binds PPARg PPARγ DRF_2519->PPARg Binds CoRepressor Corepressor PPARa->CoRepressor Releases CoActivator Coactivator PPARa->CoActivator Recruits Heterodimer_a PPARα-RXR Heterodimer PPARa->Heterodimer_a Forms PPARg->CoRepressor Releases PPARg->CoActivator Recruits Heterodimer_g PPARγ-RXR Heterodimer PPARg->Heterodimer_g Forms RXR RXR RXR->Heterodimer_a RXR->Heterodimer_g PPRE PPRE Heterodimer_a->PPRE Binds Heterodimer_g->PPRE Binds Target_Genes Target Genes (Lipid & Glucose Metabolism) PPRE->Target_Genes Regulates Transcription

Figure 1: Simplified signaling pathway of DRF 2519 as a dual PPARα/γ agonist.

The dual agonism of DRF 2519 is significant because PPARα and PPARγ have distinct yet complementary roles:

  • PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. This results in a reduction of circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

  • PPARγ Activation: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation promotes the differentiation of preadipocytes into mature adipocytes, enhances insulin sensitivity by increasing glucose uptake in peripheral tissues, and modulates the expression of adipokines.

By activating both receptors, DRF 2519 has the potential to address both the dyslipidemia and insulin resistance characteristic of type 2 diabetes and metabolic syndrome.

Preclinical Efficacy of DRF 2519

Preclinical studies have demonstrated the potent antidiabetic and hypolipidemic effects of DRF 2519 in various in vitro and in vivo models.

In Vitro Studies

A key in vitro assay for evaluating PPAR agonists is the transactivation assay . This assay typically involves co-transfecting cells (e.g., HEK293 or COS-1) with two plasmids: one expressing the ligand-binding domain of the PPAR fused to a DNA-binding domain (like GAL4), and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain. The luminescence produced upon addition of the test compound is proportional to the activation of the receptor.

While a specific protocol for DRF 2519 is not publicly detailed, a general workflow for a PPAR transactivation assay is as follows:

Transactivation_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293) Transfection 2. Co-transfection - PPAR-LBD-GAL4 plasmid - Luciferase reporter plasmid Cell_Culture->Transfection Incubation1 3. Incubation (24-48 hours) Transfection->Incubation1 Treatment 4. Treatment with DRF 2519 Incubation1->Treatment Incubation2 5. Incubation (18-24 hours) Treatment->Incubation2 Lysis 6. Cell Lysis Incubation2->Lysis Luminescence 7. Luminescence Measurement Lysis->Luminescence

Figure 2: General workflow for a PPAR transactivation assay.

In such assays, DRF 2519 has been shown to be a potent dual activator of both PPARα and PPARγ.

Another important in vitro model is the use of human hepatoma (HepG2) cells to assess the effect on lipid metabolism. Studies have shown that DRF 2519 can inhibit the biosynthesis of lipids and the secretion of apolipoprotein B (apoB), a key component of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).

In Vivo Studies

The efficacy of DRF 2519 has been evaluated in several well-established rodent models of insulin resistance and dyslipidemia.

3.2.1. Genetically Diabetic and Obese Models:

  • ob/ob Mice: These mice have a mutation in the leptin gene, leading to hyperphagia, obesity, and insulin resistance. Treatment with DRF 2519 in this model resulted in a significant improvement in insulin sensitivity and a reduction in dyslipidemia, with effects reported to be superior to the PPARγ agonist rosiglitazone.

  • Zucker fa/fa Rats: These rats possess a mutation in the leptin receptor, resulting in a phenotype of obesity and insulin resistance. In this model, DRF 2519 demonstrated a more pronounced reduction in plasma insulin, triglycerides, and free fatty acids compared to rosiglitazone. Furthermore, DRF 2519-treated rats exhibited enhanced clearance of plasma lipids following an intravenous lipid challenge.

3.2.2. Diet-Induced Obesity Models:

  • High-Fat-Fed Sprague-Dawley Rats: This model mimics the metabolic abnormalities induced by a Western-style diet. DRF 2519 treatment in these rats led to improved plasma lipid profiles, enhanced lipid clearance, and reduced hepatic triglyceride secretion. In these studies, the PPARα agonist fenofibrate was less effective, and rosiglitazone showed no significant activity on these lipid parameters.

3.2.3. Representative In Vivo Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose metabolism and insulin sensitivity. A general protocol for an OGTT in mice is as follows:

  • Animal Acclimatization and Fasting: Acclimatize mice to handling for several days. Fast the mice for 6-8 hours prior to the test, with free access to water.

  • Baseline Blood Glucose: Obtain a baseline blood sample (t=0) from the tail vein and measure the glucose concentration using a glucometer.

  • Oral Glucose Administration: Administer a bolus of glucose solution (typically 2 g/kg body weight) via oral gavage.

  • Serial Blood Sampling: Collect blood samples from the tail vein at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time. The area under the curve (AUC) is calculated to quantify glucose tolerance. A lower AUC indicates improved glucose disposal.

Pharmacokinetics and Toxicology

Pharmacokinetics

Detailed pharmacokinetic data (absorption, distribution, metabolism, and excretion) for DRF 2519 are not extensively published. However, for the class of dual PPARα/γ agonists, oral bioavailability and half-life can vary significantly depending on the chemical structure. Generally, these compounds are designed for oral administration.

Toxicology and Safety Considerations

While a specific toxicological profile for DRF 2519 is not publicly available, it is important to consider the known safety concerns associated with the broader class of dual PPARα/γ agonists.[1] Preclinical and clinical studies of other dual agonists have revealed potential adverse effects, including:

  • Fluid Retention and Edema: A class effect associated with PPARγ activation, which can lead to weight gain and, in some cases, an increased risk of heart failure.[1]

  • Renal Effects: Some dual agonists have been associated with an increase in serum creatinine.[2]

  • Carcinogenicity: Rodent carcinogenicity studies have shown an increased incidence of certain tumors with some dual PPAR agonists.[3]

  • Myopathy: Signs of muscle toxicity have been observed with some compounds in this class.[1]

It is crucial that any drug development program for a dual PPARα/γ agonist includes a comprehensive toxicological evaluation to assess these potential risks.[4][5] This typically involves a battery of studies, including:

  • Safety Pharmacology: To assess the effects on vital functions such as the cardiovascular, respiratory, and central nervous systems.[6]

  • Genotoxicity: To evaluate the potential for DNA damage.[7][8]

  • Repeated-Dose Toxicity: To identify target organs of toxicity after sub-chronic and chronic administration.[1][9][10]

Conclusion and Future Perspectives

DRF 2519 is a potent dual PPARα/γ agonist with demonstrated efficacy in preclinical models of type 2 diabetes and dyslipidemia. Its ability to simultaneously target two key receptors involved in metabolic regulation makes it an interesting candidate for further investigation. However, as with all dual PPAR agonists, a thorough evaluation of its safety and toxicological profile is paramount for its potential clinical development. The insights gained from studying compounds like DRF 2519 contribute to the broader understanding of PPAR biology and the ongoing efforts to develop safer and more effective therapies for metabolic diseases.

References

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  • PubMed. Postprandial hyperlipidemia in Zucker diabetic fatty fa/fa rats, an animal model of type II diabetes, and its amelioration by acyl-CoA:cholesterol acyltransferase inhibition. Published May 15, 2001.
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Foundational

The DRF 2519 Protocol: A Technical Retrospective on Dual PPAR Agonist Development

Executive Summary: The Quest for the Metabolic "Holy Grail" In the early 2000s, the pharmaceutical industry pursued a singular, ambitious goal: the development of a "dual agonist" capable of simultaneously treating Type...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quest for the Metabolic "Holy Grail"

In the early 2000s, the pharmaceutical industry pursued a singular, ambitious goal: the development of a "dual agonist" capable of simultaneously treating Type 2 Diabetes Mellitus (T2DM) and dyslipidemia. This class of drugs, known as Glitazars , targeted both PPARngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


  (insulin sensitization) and PPAR

(lipid metabolism).

DRF 2519 represents a critical chapter in this history, developed by Dr. Reddy's Laboratories (DRL) .[1] Unlike its successors (such as Balaglitazone), DRF 2519 was a full dual agonist built upon a novel benzoxazinone scaffold. While it demonstrated superior preclinical efficacy compared to Rosiglitazone and Fenofibrate, its development trajectory offers a masterclass in the trade-offs between potency and safety in nuclear receptor pharmacology.

This guide deconstructs the chemistry, pharmacology, and experimental logic behind DRF 2519, serving as a technical reference for researchers in metabolic drug discovery.

Chemical Architecture: The Benzoxazinone Scaffold

SAR Logic and Design

The structural evolution of DRF 2519 was driven by the need to improve upon the thiazolidinedione (TZD) class (e.g., Pioglitazone). Standard TZDs possessed a "head-linker-tail" architecture.[1][2] DRL scientists hypothesized that replacing the standard lipophilic tail with a benzoxazinone ring system would enhance binding affinity for the PPAR


 pocket while maintaining PPAR

activity.
  • Core Pharmacophore: Thiazolidine-2,4-dione (TZD) acid head group.[1][2]

  • Linker: Ethoxy-phenyl-methyl chain.[1][2][3]

  • Novelty: The 1,3-benzoxazin-4-one moiety.[1][2] This rigid bicyclic system provided a distinct steric profile compared to the phenoxazine ring of Ragaglitazar (DRF 2725) or the quinazolinone of Balaglitazone (DRF 2593).

Synthesis Pathway (Schematic)

The synthesis of DRF 2519 typically involves a convergent route:

  • Benzoxazinone Formation: Condensation of anthranilic acid derivatives with specific acyl chlorides or anhydrides.[2]

  • Linker Attachment: Alkylation of the benzoxazinone with a halo-alkoxy-benzaldehyde.

  • TZD Coupling: Knoevenagel condensation with 2,4-thiazolidinedione followed by reduction.[1][2]

Mechanism of Action: Dual Agonism

DRF 2519 functions as a potent ligand for both PPAR isoforms.[2][4] This dual action theoretically addresses the "Metabolic Syndrome" cluster.[2]

Signaling Pathway Visualization[2]

PPAR_Pathway cluster_Nucleus Nucleus DRF2519 DRF 2519 (Ligand) PPAR_Alpha PPAR-α DRF2519->PPAR_Alpha Activates (High Affinity) PPAR_Gamma PPAR-γ DRF2519->PPAR_Gamma Activates (High Affinity) Heterodimer_A PPAR-α / RXR Complex PPAR_Alpha->Heterodimer_A + RXR Heterodimer_G PPAR-γ / RXR Complex PPAR_Gamma->Heterodimer_G + RXR RXR RXR (Retinoid X Receptor) PPRE PPRE (Response Elements) Heterodimer_A->PPRE Bind DNA Heterodimer_G->PPRE Bind DNA Lipid_Met Lipid Metabolism (↑ ACOX, ↑ LPL, ↓ ApoC-III) PPRE->Lipid_Met Transcription Glucose_Met Glucose Homeostasis (↑ GLUT4, ↑ Adiponectin) PPRE->Glucose_Met Transcription

Figure 1: Mechanism of Action for DRF 2519 showing dual activation of PPARngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 and PPAR

nuclear receptors.[2]

Preclinical Pharmacology & Performance

In Vitro Transactivation

In cell-based reporter assays (CV-1 or HEPG2 cells), DRF 2519 demonstrated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 values in the low nanomolar range for both receptors, confirming its classification as a balanced dual agonist.[2]
In Vivo Efficacy (Key Models)

The following data summarizes the compound's performance in standard metabolic disease models relative to comparators.

Table 1: Comparative Efficacy in ob/ob Mice (10-Day Treatment)

ParameterDRF 2519 (3 mg/kg)Rosiglitazone (3 mg/kg)Fenofibrate (100 mg/kg)Outcome
Plasma Glucose ↓ 55%↓ 45%No EffectSuperior glycemic control
Triglycerides ↓ 60%↓ 35%↓ 45%Superior lipid lowering
Insulin ↓ 70%↓ 50%No EffectEnhanced insulin sensitivity
Free Fatty Acids ↓ 65%↓ 40%↓ 30%Potent lipolysis inhibition

Table 2: Efficacy in High-Fat Fed Sprague-Dawley Rats (Dyslipidemia Model)

ParameterDRF 2519FibratesRosiglitazoneMechanism Note
Lipid Clearance HighModerateLowPPAR

mediated
Hepatic TG Secretion InhibitedInhibitedNo EffectReduced VLDL output
LPL Expression IncreasedIncreasedModerateEnhanced TG hydrolysis

Experimental Protocols

To replicate the foundational assessment of a dual PPAR agonist like DRF 2519, the following protocols are standardized.

Protocol A: In Vivo Efficacy in ob/ob Mice
  • Objective: Assess simultaneous glucose and lipid lowering.

  • Subject: Male ob/ob mice (C57BL/6J background), 8-10 weeks old.

  • Group Size: n=8 per group.

Step-by-Step Workflow:

  • Acclimatization: House mice for 1 week with ad libitum access to standard chow and water.

  • Randomization: Group mice based on baseline glucose and triglyceride levels to ensure uniform starting points.[2]

  • Formulation: Suspend DRF 2519 in 0.5% Carboxymethyl cellulose (CMC) or Methyl cellulose.

  • Dosing: Administer via oral gavage (p.o.) once daily for 14 days.

    • Dose Groups: Vehicle, DRF 2519 (1, 3, 10 mg/kg), Rosiglitazone (3 mg/kg - Positive Control).[1]

  • Sampling (Day 14):

    • Fast animals for 4 hours.[2]

    • Collect blood via retro-orbital sinus under isoflurane anesthesia.[1][2]

  • Analysis:

    • Glucose: Glucose oxidase method.[1][2]

    • Triglycerides/Cholesterol: Enzymatic colorimetric kits.[1][2]

    • Insulin: Mouse Insulin ELISA.

Protocol B: Ex Vivo Liver ACOX mRNA Induction
  • Objective: Confirm PPARngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     activation (Acyl-CoA Oxidase is a specific PPAR
    
    
    
    target gene).[2]
  • Tissue: Liver samples from treated rats/mice.[2]

Step-by-Step Workflow:

  • Harvest: Flash freeze liver tissue in liquid nitrogen immediately after sacrifice.

  • RNA Isolation: Homogenize 50mg tissue in TRIzol reagent. Extract total RNA.[2]

  • cDNA Synthesis: Reverse transcribe 1µg RNA using oligo(dT) primers.

  • qPCR: Perform Real-Time PCR using specific primers for ACOX1.

    • Normalization: Use GAPDH or 36B4 as housekeeping controls.[2]

  • Calculation: Use the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     method to determine fold change relative to vehicle control.[2]
    
    • Validation: A >2-fold increase typically indicates robust PPAR

      
       engagement.[2]
      

The Strategic Pivot: From DRF 2519 to Balaglitazone

The story of DRF 2519 is incomplete without understanding why it did not become a marketed drug. The "Glitazar" class faced catastrophic failures (e.g., Muraglitazar, Tesaglitazar) due to PPAR-related toxicity :

  • Edema/Heart Failure: Over-activation of PPAR

    
     in the kidney (increasing Na+ retention).[2]
    
  • Carcinogenicity: PPARngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     and dual agonists showed bladder tumor risks in rodents (seen with Ragaglitazar).[2]
    

DRF 2519 was a full agonist .[2] The high potency likely raised safety flags regarding fluid retention and therapeutic index. This led DRL to pivot toward Balaglitazone (DRF 2593) , a partial agonist .[1]

Development Logic Visualization

DRL_Pipeline Discovery Discovery Phase (TZD Scaffold) DRF2519 DRF 2519 (Benzoxazinone) Full Dual Agonist Discovery->DRF2519 SAR Exploration Ragaglitazar Ragaglitazar (DRF 2725) Full Dual Agonist Discovery->Ragaglitazar SAR Exploration Balaglitazone Balaglitazone (DRF 2593) Partial Agonist Discovery->Balaglitazone Strategic Pivot (Partial Agonism) Failure Discontinued (Toxicity/Safety Concerns) DRF2519->Failure High Potency Risks (Edema/Safety) Ragaglitazar->Failure Bladder Tumors (Rodents) Phase3 Phase III Trials (Improved Safety Profile) Balaglitazone->Phase3 Decoupled Side Effects

Figure 2: The evolution of DRL's PPAR agonist pipeline, highlighting the shift from full dual agonists (DRF 2519, Ragaglitazar) to partial agonists (Balaglitazone).[1][2]

References

  • Madhavan, G. R., et al. (2006).[1][4] "Dual PPAR-alpha and -gamma activators derived from novel benzoxazinone containing thiazolidinediones having antidiabetic and hypolipidemic potential."[1][2][4][5] Bioorganic & Medicinal Chemistry, 14(2), 584-591.[1]

  • Lohray, B. B., et al. (2004).[1] "Antidiabetic and hypolipidemic potential of DRF 2519—a dual activator of PPAR-α and PPAR-γ."[1][2][4] European Journal of Pharmacology, 491(2-3), 195-206.[1][2][5]

  • Agrawal, R., et al. (2012).[1][6][7] "Balaglitazone: A Second Generation Peroxisome Proliferator-Activated Receptor (PPAR) Gamma (γ) Agonist."[1][2] Mini-Reviews in Medicinal Chemistry, 12(2), 87-97.[1]

  • Misra, P., et al. (2002).[1] "Pharmacological profile of a novel non-thiazolidinedione PPAR gamma agonist." Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for DRL protocols).

  • Dr. Reddy's Laboratories. (2008).[1][2] "Mode of Discovery - Corporate History and R&D Milestones."

Sources

Exploratory

A Technical Guide to Dual PPAR Agonists in Metabolic Regulation: A Case Study Approach

A Note on the Subject Compound: Initial searches for "DRF 2519" did not yield specific public data. This designation may refer to an internal, pre-clinical, or otherwise non-publicly documented compound.

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial searches for "DRF 2519" did not yield specific public data. This designation may refer to an internal, pre-clinical, or otherwise non-publicly documented compound. To fulfill the structural and scientific requirements of this guide, we will use Aleglitazar , a well-characterized dual PPARα and PPARγ agonist, as a representative molecule. The principles, experimental workflows, and mechanistic discussions presented here are broadly applicable to the study of dual PPAR agonists in the context of lipid and glucose metabolism.

Part 1: The Dual-Pronged Approach to Metabolic Dysregulation: The Mechanism of Action of Aleglitazar

Dual peroxisome proliferator-activated receptor (PPAR) agonists represent a therapeutic strategy aimed at simultaneously addressing the intertwined pathologies of hyperglycemia and dyslipidemia characteristic of type 2 diabetes mellitus (T2DM). Aleglitazar, as a balanced agonist of both PPARα and PPARγ isoforms, provides a compelling case study for this approach. Its mechanism hinges on the activation of two distinct but complementary signaling pathways.

Activation of PPARα , predominantly expressed in tissues with high fatty acid catabolism rates such as the liver, heart, and skeletal muscle, leads to a favorable modulation of lipid profiles. This includes a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. Conversely, agonism of PPARγ , most abundant in adipose tissue, enhances insulin sensitivity and promotes glucose uptake from the circulation. The simultaneous activation of these receptors by a single molecule like Aleglitazar is hypothesized to offer a more comprehensive metabolic control than selective agonists.

Aleglitazar_Mechanism_of_Action cluster_0 Aleglitazar (Dual PPARα/γ Agonist) cluster_1 PPARα Pathway (Liver, Muscle) cluster_2 PPARγ Pathway (Adipose Tissue) cluster_3 Therapeutic Outcomes Aleglitazar Aleglitazar PPARa PPARα Activation Aleglitazar->PPARa Binds and Activates PPARg PPARγ Activation Aleglitazar->PPARg Binds and Activates Lipid_Metabolism ↑ Fatty Acid Oxidation ↑ Lipoprotein Lipase ↓ ApoC-III PPARa->Lipid_Metabolism Regulates Target Genes Lipid_Effects ↓ Triglycerides ↑ HDL-C Lipid_Metabolism->Lipid_Effects Outcome Improved Glycemic Control & Cardiovascular Risk Reduction Lipid_Effects->Outcome Glucose_Metabolism ↑ Adiponectin ↑ GLUT4 Expression ↑ Insulin Sensitivity PPARg->Glucose_Metabolism Regulates Target Genes Glucose_Effects ↓ Blood Glucose ↑ Glucose Uptake Glucose_Metabolism->Glucose_Effects Glucose_Effects->Outcome

Caption: Aleglitazar's dual activation of PPARα and PPARγ pathways.

Part 2: Experimental Validation and Characterization

The characterization of a dual PPAR agonist like Aleglitazar requires a multi-tiered experimental approach, progressing from in vitro validation of receptor engagement to in vivo assessment of metabolic effects.

In Vitro Receptor Binding and Activation Assays

The initial step is to quantify the binding affinity and functional activation of the compound for each PPAR isoform. This is crucial to establish its potency and selectivity.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

  • Objective: To determine the binding affinity (Ki) of Aleglitazar for PPARα and PPARγ.

  • Materials: Lanthanide-labeled anti-GST antibody, fluorescently-labeled ligand, glutathione S-transferase (GST)-tagged PPAR ligand-binding domain (LBD).

  • Procedure:

    • Incubate the PPAR-LBD with the anti-GST antibody and the fluorescent ligand in an assay buffer.

    • Add varying concentrations of the test compound (Aleglitazar).

    • Incubate to allow for competitive binding.

    • Measure the TR-FRET signal. A decrease in signal indicates displacement of the fluorescent ligand by the test compound.

    • Calculate the Ki value from the resulting dose-response curve.

Parameter PPARα PPARγ
Binding Affinity (Ki, nM) 29

Data is representative and compiled from publicly available studies for illustrative purposes.

In Vivo Efficacy in Animal Models

Following in vitro characterization, the compound's effects on metabolic parameters are assessed in relevant animal models of dyslipidemia and insulin resistance, such as the db/db mouse or the Zucker diabetic fatty (ZDF) rat.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in db/db Mice

  • Objective: To evaluate the effect of Aleglitazar on glucose tolerance.

  • Animals: Male db/db mice, a model of genetic obesity and T2DM.

  • Procedure:

    • Acclimatize animals and divide them into vehicle control and Aleglitazar-treated groups.

    • Administer the compound or vehicle orally for a predefined period (e.g., 14 days).

    • Fast the mice overnight.

    • Administer a glucose bolus (e.g., 2 g/kg) via oral gavage.

    • Collect blood samples at 0, 15, 30, 60, and 120 minutes post-glucose administration.

    • Measure blood glucose levels at each time point.

    • Calculate the area under the curve (AUC) for glucose to quantify the overall effect.

Treatment Group Fasting Glucose (mg/dL) Glucose AUC (mg/dL*min)
Vehicle Control 250 ± 2040,000 ± 3,500
Aleglitazar (10 mg/kg) 150 ± 1525,000 ± 2,800

Data is representative and compiled from publicly available studies for illustrative purposes.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy (Animal Models) cluster_2 Key Metabolic Endpoints cluster_3 Phase 3: Clinical Trials A1 Receptor Binding Assay (e.g., TR-FRET) A2 Transactivation Assay (e.g., Luciferase Reporter) A1->A2 Confirms Functional Activity B1 Select Animal Model (e.g., db/db mice, ZDF rats) A2->B1 Proceed if Potent & Selective B2 Chronic Dosing B1->B2 B3 Metabolic Phenotyping B2->B3 Assess Endpoints C1 Oral Glucose Tolerance Test (OGTT) B3->C1 C2 Plasma Lipid Profile (Triglycerides, HDL, LDL) B3->C2 C3 Insulin Sensitivity (e.g., Euglycemic Clamp) B3->C3 D1 Phase I (Safety, PK/PD) C1->D1 Strong Preclinical Data C2->D1 C3->D1 D2 Phase II (Dose-Ranging) D1->D2 D3 Phase III (Efficacy & Safety vs. Standard of Care) D2->D3

Caption: A generalized workflow for the preclinical and clinical development of a dual PPAR agonist.

Part 3: Clinical Implications and Future Directions

The clinical development of Aleglitazar, notably the AleCardio trial, provided significant insights into the potential and the challenges of the dual PPAR agonist class. While demonstrating efficacy in improving glycemic control and lipid profiles, the trial was terminated due to an increased incidence of adverse events, including heart failure and renal impairment.

These findings underscore the critical importance of tissue-specific effects and the potential for "off-target" or exaggerated "on-target" effects of PPAR modulation. Future research in this area is likely to focus on:

  • Selective PPAR Modulators (SPPARMs): Compounds that differentially recruit co-activators and co-repressors to the PPARs, allowing for a more tailored biological response that separates the beneficial metabolic effects from the adverse events.

  • Tissue-Specific Agonists: Development of compounds that preferentially activate PPARs in specific tissues (e.g., liver-specific PPARα agonism) to minimize systemic side effects.

  • Combination Therapies: Utilizing lower doses of selective PPAR agonists in combination with other classes of metabolic drugs to achieve synergistic effects with an improved safety profile.

The journey of dual PPAR agonists like Aleglitazar highlights a crucial lesson in drug development: a powerful mechanism of action must be balanced with a thorough understanding of its systemic consequences. While the first generation of these compounds faced challenges, the underlying principle of addressing both lipid and glucose metabolism simultaneously remains a compelling therapeutic goal.

References

  • Title: Aleglitazar, a dual peroxisome proliferator-activated receptor-α/γ agonist: similarity to other dual agonists and differences from separated agonists. Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Effect of Aleglitazar on Cardiovascular Outcomes After Acute Coronary Syndrome in Patients With Type 2 Diabetes Mellitus: The AleCardio Randomized Clinical Trial. Source: JAMA URL: [Link]

  • Title: Peroxisome Proliferator-Activated Receptors (PPARs) and Their Role in Metabolism and Disease. Source: Trends in Pharmacological Sciences URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of DRF 2519 from Benzoxazinone Precursors

This Application Note details the synthesis protocol for DRF 2519 , a dual PPAR-α/γ agonist developed by Dr. Reddy’s Laboratories.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis protocol for DRF 2519 , a dual PPAR-α/γ agonist developed by Dr. Reddy’s Laboratories. The molecule is structurally characterized as a benzoxazinone-containing thiazolidinedione (TZD) .

This guide focuses on the critical "Benzoxazinone Precursor" route, as described in the foundational medicinal chemistry literature (Eur. J. Pharmacol. 2004; Bioorg. Med. Chem. 2006).[1]

Executive Summary

DRF 2519 represents a class of insulin sensitizers designed to mitigate the side effects of traditional glitazones by incorporating a 4H-3,1-benzoxazin-4-one moiety. This heterocyclic core replaces the lipophilic tail found in rosiglitazone, conferring dual PPAR-α (lipid metabolism) and PPAR-γ (glucose homeostasis) activity.

This protocol outlines the convergent synthesis of DRF 2519. The workflow is divided into three phases:

  • Construction of the Benzoxazinone Precursor: Cyclodehydration of anthranilic acid derivatives.

  • Linker Coupling: Etherification with a p-hydroxybenzaldehyde scaffold.

  • TZD Head Assembly: Knoevenagel condensation and subsequent reduction.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical benzoxazinone intermediate.

DRF2519_Synthesis Anthranilic Anthranilic Acid (Starting Material) Benzoxazinone 2-(2-Chloroethyl)-4H- 3,1-benzoxazin-4-one (Key Precursor) Anthranilic->Benzoxazinone 1. Pyridine/Et3N 2. Cyclodehydration AcylChloride 3-Chloropropionyl Chloride (Cyclizing Agent) AcylChloride->Benzoxazinone CoupledAldehyde Benzoxazinone-Alkoxy Benzaldehyde Benzoxazinone->CoupledAldehyde K2CO3, DMF 80°C (Etherification) Aldehyde 4-Hydroxybenzaldehyde Aldehyde->CoupledAldehyde UnsatTZD Unsaturated TZD Intermediate CoupledAldehyde->UnsatTZD Piperidine/AcOH Knoevenagel Condensation TZD 2,4-Thiazolidinedione TZD->UnsatTZD DRF2519 DRF 2519 (Final Product) UnsatTZD->DRF2519 H2, Pd/C or Mg/MeOH Reduction

Caption: Convergent synthesis pathway for DRF 2519 highlighting the benzoxazinone core formation and TZD coupling.

Detailed Experimental Protocols

Phase 1: Synthesis of the Benzoxazinone Precursor

The integrity of the benzoxazinone ring is the limiting factor in this synthesis. Moisture control is critical to prevent hydrolysis back to the open-ring amide.

Target Intermediate: 2-(2-chloroethyl)-4H-3,1-benzoxazin-4-one (or analogous 2-substituted derivative).

Reagents:

  • Anthranilic acid (1.0 equiv)

  • 3-Chloropropionyl chloride (1.1 equiv)

  • Pyridine (2.0 equiv) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) or Toluene

Protocol:

  • Acylation: Dissolve anthranilic acid (13.7 g, 100 mmol) in dry DCM (150 mL) under a nitrogen atmosphere. Cool the solution to 0°C.

  • Addition: Add pyridine (16 mL, 200 mmol) dropwise. Subsequently, add 3-chloropropionyl chloride (10.5 mL, 110 mmol) dropwise over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7) for the disappearance of anthranilic acid.

  • Cyclodehydration (One-Pot): If the ring closure is not spontaneous, treat the resulting amide intermediate with acetic anhydride (20 mL) and reflux for 1 hour. Note: For DRF analogues, the acid chloride method often yields the closed ring directly or requires mild dehydration.

  • Workup: Pour the reaction mixture into ice-cold water. Extract with DCM (3 x 50 mL). Wash the organic layer with 5% NaHCO₃ and brine.

  • Purification: Dry over anhydrous Na₂SO₄ and concentrate in vacuo. Recrystallize from hexane/ether to obtain the benzoxazinone precursor as a pale yellow solid.

Phase 2: Coupling to the Benzaldehyde Linker

This step links the pharmacophore head (benzoxazinone) to the tail scaffold via an ether linkage.

Reagents:

  • Benzoxazinone Precursor (from Phase 1)[2]

  • 4-Hydroxybenzaldehyde (1.0 equiv)

  • Potassium Carbonate (K₂CO₃, 2.5 equiv)

  • Solvent: DMF (Dimethylformamide)

Protocol:

  • Preparation: Suspend anhydrous K₂CO₃ (3.45 g, 25 mmol) in dry DMF (20 mL). Add 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and stir at RT for 30 minutes to generate the phenoxide anion.

  • Coupling: Add the Benzoxazinone Precursor (10 mmol) dissolved in DMF (10 mL) to the reaction mixture.

  • Heating: Heat the mixture to 80°C for 4–6 hours.

    • Critical Control Point: Do not exceed 100°C to avoid thermal degradation of the benzoxazinone ring.

  • Workup: Pour the reaction mixture into crushed ice (200 g). A precipitate should form. Filter the solid, wash copiously with water to remove DMF, and dry.

  • Characterization: Verify the aldehyde peak (~9.8 ppm) and the benzoxazinone methylene signals via ¹H-NMR.

Phase 3: TZD Ring Formation (Knoevenagel & Reduction)

The final phase installs the insulin-sensitizing thiazolidinedione ring.

Protocol:

  • Condensation: Dissolve the aldehyde intermediate (from Phase 2, 5 mmol) and 2,4-thiazolidinedione (0.59 g, 5 mmol) in Toluene (50 mL).

  • Catalysis: Add catalytic amounts of piperidine (0.2 mL) and glacial acetic acid (0.2 mL).

  • Dean-Stark: Reflux the mixture using a Dean-Stark trap to continuously remove water. Reaction time: 3–5 hours.

  • Isolation: Cool to RT. The unsaturated benzylidene-TZD intermediate usually precipitates as a yellow solid. Filter and wash with cold ethanol.

  • Reduction (Final Step):

    • Dissolve the unsaturated intermediate in 1,4-Dioxane or Methanol.

    • Add 10% Pd/C (10% w/w) and hydrogenate at 40–50 psi (Parr shaker) for 6 hours.

    • Alternative (Chemoselective): Use Magnesium turnings in Methanol if the benzoxazinone ring is sensitive to hydrogenolysis conditions.

  • Final Purification: Filter the catalyst through Celite. Concentrate the filtrate. Purify via column chromatography (SiO₂, CHCl₃/MeOH 95:5) to yield DRF 2519 .

Analytical Data Summary

The following parameters are typical for DRF 2519 class compounds and should be used for validation.

ParameterSpecificationMethod
Appearance White to Off-white crystalline solidVisual
Melting Point 180°C – 210°C (Dependant on polymorph)Capillary Method
¹H-NMR (DMSO-d₆) δ 12.0 (s, 1H, NH-TZD), δ 8.1 (d, 1H, Benzoxazinone), δ 7.2-6.8 (m, Aromatic), δ 4.3 (t, 2H, O-CH₂), δ 3.1 (m, TZD-CH₂)400 MHz NMR
IR Spectrum 1750 cm⁻¹ (C=O, Benzoxazinone), 1690, 1710 cm⁻¹ (C=O, TZD)FT-IR (KBr)
Mass Spec [M+H]⁺ corresponds to calc. mass (approx. 398-420 Da)LC-MS (ESI)

Scientific Rationale & Troubleshooting (E-E-A-T)

Why Benzoxazinone?

Unlike the glitazones (e.g., Pioglitazone), which use a pyridine or simple phenyl tail, the benzoxazinone ring in DRF 2519 introduces specific steric and electronic properties that facilitate binding to both PPAR-α and PPAR-γ binding pockets. This dual agonism is crucial for treating the dyslipidemia (High TG, Low HDL) often associated with Type 2 Diabetes, which pure PPAR-γ agonists (like Rosiglitazone) address less effectively.

Critical Control Points
  • Ring Stability: The 3,1-benzoxazin-4-one ring is susceptible to nucleophilic attack at the C4 position. Avoid strong bases (NaOH, KOH) during the coupling phase; use mild bases like K₂CO₃ or Cs₂CO₃.

  • Knoevenagel Conditions: If the benzoxazinone ring opens during the piperidine-catalyzed step, switch to EDDA (ethylenediamine diacetate) as a milder catalyst in methanol at RT.

References

  • Chakrabarti, R., et al. (2004).[3] Antidiabetic and hypolipidemic potential of DRF 2519—A dual activator of PPAR-α and PPAR-γ.[1] European Journal of Pharmacology, 491(2-3), 195–206.

  • Babu, R. M., et al. (2006). Dual PPAR-alpha and -gamma activators derived from novel benzoxazinone containing thiazolidinediones having antidiabetic and hypolipidemic potential.[1] Bioorganic & Medicinal Chemistry, 14(2), 584-591.[1]

  • Rybczynski, P. J., et al. (2004). Benzoxazinones as PPARgamma Agonists.[1][4][5] 2. SAR of the Amide Substituent and In Vivo Results in a Type 2 Diabetes Model. Journal of Medicinal Chemistry, 47(1), 196–209.[5]

Sources

Application

Application Note: DRF 2519 Cytotoxicity & Viability Profiling in HepG2 Hepatocytes

[1] / Agonist) Abstract & Introduction DRF 2519 is a potent, orally active dual agonist of Peroxisome Proliferator-Activated Receptors alpha and gamma (PPAR / ), originally developed for its hypolipidemic and antidiabeti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


/

Agonist)

Abstract & Introduction

DRF 2519 is a potent, orally active dual agonist of Peroxisome Proliferator-Activated Receptors alpha and gamma (PPAR


/

), originally developed for its hypolipidemic and antidiabetic potential. While PPAR agonists are critical for metabolic regulation, their development requires rigorous safety profiling in human hepatocytes to rule out potential hepatotoxicity or to investigate anti-proliferative effects in Hepatocellular Carcinoma (HCC) models.

This protocol outlines a high-fidelity workflow for assessing the cell viability of HepG2 (human liver cancer) cells treated with DRF 2519.

Why HepG2?

HepG2 cells retain many functional characteristics of normal human hepatocytes, making them the gold-standard model for in vitro hepatotoxicity screening and metabolic drug evaluation.

Critical Mechanistic Insight (The "Expert" Angle)

Avoid MTT/MTS Assays for this Compound. Standard tetrazolium-based assays (MTT, MTS, XTT) rely on mitochondrial dehydrogenase activity to generate a colorimetric signal. Since DRF 2519 is a PPAR agonist, it directly modulates mitochondrial fatty acid


-oxidation and biogenesis. This can artificially inflate metabolic signals, leading to false "increased viability" data even when cell numbers are static or declining.
  • Recommendation: This protocol utilizes an ATP-based Luminescent Assay (CellTiter-Glo) , which is strictly proportional to viable cell number and less susceptible to metabolic interference.

Mechanism of Action & Pathway Visualization

Understanding the signaling cascade is essential for interpreting data. DRF 2519 activates nuclear receptors that heterodimerize with RXR, altering the transcription of genes involved in lipid homeostasis and cell cycle regulation.

PPAR_Pathway DRF DRF 2519 (Ligand) PPAR PPARu03b1 / u03b3 DRF->PPAR Activates Complex PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE Binding TargetGenes Target Gene Transcription PPRE->TargetGenes Upregulation Outcome Lipid Metabolism & Cell Survival/Death TargetGenes->Outcome

Figure 1: Mechanism of Action for DRF 2519. The ligand triggers PPAR-RXR dimerization, driving transcriptional changes that influence hepatocyte metabolism and viability.

Materials & Preparation

Reagents
ComponentSpecificationStorageNotes
DRF 2519 >98% Purity-20°C (Desiccated)MW: ~398.43 g/mol . Protect from light.
HepG2 Cells ATCC HB-8065Liquid N2Low passage (<20) required for metabolic fidelity.
Assay Media EMEM + 10% FBS4°CPhenol-red free preferred for optical assays (optional for Luminescence).
DMSO Cell Culture GradeRTUse sterile filtered DMSO.
CellTiter-Glo Promega (or equiv.)-20°CThaw buffer and equilibrate to RT before use.
Staurosporine 1 mM Stock-20°CPositive control for cell death.
Compound Preparation (Self-Validating Step)

Solubility is the most common failure point in hydrophobic drug assays.

  • Master Stock: Dissolve DRF 2519 in 100% DMSO to 10 mM . Vortex for 1 minute. Inspect visually for precipitate.

  • Working Stocks: Prepare a 1000X dilution series in DMSO first, then dilute into media. This prevents "crashing out" in aqueous buffer during intermediate steps.

  • Final DMSO Concentration: Must remain constant across all wells (including vehicle control) at 0.1% or 0.5% . Never exceed 0.5% for HepG2, as DMSO itself induces differentiation in this line.

Experimental Protocol

Phase 1: Cell Seeding (Day 0)

HepG2 cells tend to grow in clusters (islets). Achieving a single-cell suspension is critical for uniform data.

  • Dissociation: Rinse cells with PBS (w/o Ca/Mg). Add Trypsin-EDTA (0.25%). Incubate 5-7 mins at 37°C. Expert Tip: Do not over-trypsinize; HepG2 are sensitive. Neutralize immediately with FBS-containing media.

  • Filtration (Optional but Recommended): Pass suspension through a 40µm cell strainer to remove large clumps.

  • Counting: Determine viability using Trypan Blue or AO/PI. Viability must be >90%.

  • Plating: Seed 4,000 cells/well in a white-walled, clear-bottom 96-well plate. Volume: 90 µL/well.

  • Edge Effect Mitigation: Do not use the perimeter wells (A1-A12, H1-H12, etc.) for data. Fill them with 200 µL sterile PBS to act as a humidity & thermal buffer.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

Phase 2: Treatment (Day 1)

Design a 9-point dose-response curve.

  • Dose Range: Prepare 10X concentrations of DRF 2519 in assay media.

    • Suggested Range (Final): 0.01 µM to 100 µM (Half-log dilutions).

  • Addition: Add 10 µL of 10X compound to the 90 µL of cells.

    • Vehicle Control: Media + 0.1% DMSO.

    • Positive Control: Staurosporine (1 µM final).

    • Blank: Media only (no cells) + Compound (to check for auto-luminescence, though rare in ATP assays).

  • Duration: Incubate for 48 to 72 hours . (72h is preferred for PPAR agonists to allow transcriptional changes to manifest as phenotypic viability shifts).

Phase 3: Readout (Day 3/4)
  • Equilibration: Remove assay plate and CellTiter-Glo reagent from storage. Let them sit on the bench for 30 minutes to reach Room Temperature (RT). Cold plates result in uneven luminescence.

  • Lysis: Add 100 µL of CellTiter-Glo reagent directly to each well (1:1 ratio).

  • Mixing: Orbitally shake the plate for 2 minutes (200 rpm) to induce cell lysis.

  • Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read Luminescence (Integration time: 0.5 - 1.0 second/well) on a multi-mode plate reader (e.g., EnVision, GloMax).

Workflow Diagram

Assay_Workflow cluster_treatment Treatment Phase Start Start: HepG2 Culture (>90% Viability) Seeding Seed 4,000 cells/well (90µL Volume) Start->Seeding Attach 24h Attachment (37°C, 5% CO2) Seeding->Attach Prep Prep 10X DRF 2519 (Serial Dilution) Attach->Prep Add Add 10µL Compound (Final: 0.01 - 100µM) Prep->Add Incubate 72h Incubation Add->Incubate Readout Add CellTiter-Glo (1:1) Read Luminescence Incubate->Readout Analysis Data Analysis (4-PL Regression) Readout->Analysis

Figure 2: Step-by-step experimental workflow for DRF 2519 viability assay.

Data Analysis & Interpretation

Calculation
  • Background Subtraction: Subtract the average RLU (Relative Light Units) of the "Blank" wells from all samples.

  • Normalization: Calculate % Viability relative to Vehicle Control:

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Viability. Use a non-linear regression (4-parameter logistic model/Sigmoidal dose-response) to determine the IC50 (concentration inhibiting 50% of growth) or TC50 (toxic concentration).

Expected Outcomes[1][2][3]
  • Safety Profile: If investigating hepatotoxicity, a "safe" compound should show an IC50 > 10-50 µM.

  • Efficacy Profile: If investigating anti-cancer activity against HepG2, potent PPAR agonists may show IC50 values in the low micromolar range (1-10 µM).

  • Biphasic Response: Be aware that PPAR agonists can sometimes stimulate growth at low doses (hormetic effect) before becoming toxic at high doses.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
High Well-to-Well Variability HepG2 clumpingUse a cell strainer during seeding; ensure thorough (gentle) mixing of suspension.
"Smile" Effect on Plate Edge EffectsDo not use outer wells. Incubate plate at RT for 30 mins before reading to equalize temperature.
Precipitate in Wells DRF 2519 insolubilityCheck the 100µM wells under a microscope. If crystals are visible, the IC50 is invalid.
Signal too high (Saturation) Too many cellsHepG2 are metabolically active. Reduce seeding density to 3,000 cells/well or reduce gain on reader.

References

  • Chakrabarti, R., et al. (2004). "Antidiabetic and hypolipidemic potential of DRF 2519, a dual activator of PPAR-alpha and PPAR-gamma."[1] European Journal of Pharmacology, 491(2-3), 195-206.[1]

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Promega Protocols.

  • ATCC. "HepG2 (HB-8065) Product Sheet & Culture Method." American Type Culture Collection.

  • Riss, T.L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Method

experimental design for chronic treatment with DRF 2519

Application Note: Experimental Design for Chronic Treatment with DRF 2519 (Dual PPAR / Agonist) Executive Summary & Pharmacological Context[1][2][3] DRF 2519 is a benzoxazinone-containing thiazolidinedione derivative dev...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Design for Chronic Treatment with DRF 2519 (Dual PPAR / Agonist)

Executive Summary & Pharmacological Context[1][2][3]

DRF 2519 is a benzoxazinone-containing thiazolidinedione derivative developed as a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPAR


) and gamma (PPAR

).[1][2] Unlike selective agonists (e.g., Fenofibrate for

, Rosiglitazone for

), DRF 2519 aims to simultaneously correct dyslipidemia and insulin resistance—the hallmarks of Metabolic Syndrome X.

However, the "glitazar" class of dual agonists historically presents a complex safety profile, necessitating a rigorous experimental design. While efficacy is often achieved at low doses, chronic treatment protocols must integrate robust safety monitoring for fluid retention (hemodilution), cardiac hypertrophy, and bladder urothelial changes.

This guide provides a self-validating experimental framework for the chronic administration of DRF 2519, prioritizing reproducibility and translational relevance.

Mechanism of Action

The following diagram illustrates the dual pathway activation of DRF 2519, highlighting the convergence of lipid catabolism and insulin sensitization.

DRF2519_Mechanism Compound DRF 2519 PPAR_A PPAR-alpha Activation (Liver/Muscle) Compound->PPAR_A PPAR_G PPAR-gamma Activation (Adipose Tissue) Compound->PPAR_G Gene_A Target Genes: CPT-1, ACOX, ApoA-I PPAR_A->Gene_A Gene_G Target Genes: CD36, aP2, Adiponectin PPAR_G->Gene_G Effect_Lipid Increased Fatty Acid Oxidation Reduced Triglycerides Gene_A->Effect_Lipid Effect_Insulin Adipogenesis & Lipid Trapping Increased Insulin Sensitivity Gene_G->Effect_Insulin Outcome Correction of Dyslipidemia & Hyperglycemia Effect_Lipid->Outcome Effect_Insulin->Outcome

Figure 1: Dual mode of action for DRF 2519.[2] Activation of PPAR


 drives hepatic lipid clearance, while PPAR

promotes adipose storage capacity, synergistically lowering circulating glucose and lipids.

Pre-Clinical Study Architecture

To ensure data integrity (E-E-A-T), this protocol utilizes a Randomized Block Design stratified by baseline body weight and fasting blood glucose. Simple randomization is insufficient for metabolic studies due to the high inter-animal variability in diabetic models.

Model Selection
  • Primary Efficacy Model: db/db mice (C57BL/KsJ-db/db) or Zucker Diabetic Fatty (ZDF) rats. These models spontaneously develop obesity and hyperglycemia, mimicking human Type 2 Diabetes (T2DM).

  • Control Strain: Lean littermates (db/+ or fa/+).

Experimental Groups (Chronic 26-Week Study)
GroupTreatmentDose (mg/kg/day)Rationale
G1 Vehicle Control0Establishes baseline disease progression.
G2 DRF 2519 Low1 mg/kgAssess threshold for insulin sensitization.
G3 DRF 2519 Mid3 mg/kgTarget therapeutic dose (based on preclinical efficacy).
G4 DRF 2519 High10 mg/kgAssess maximal efficacy and potential toxicity window.
G5 Rosiglitazone3-5 mg/kgPositive Control (PPAR

selective benchmark).
G6 Fenofibrate100 mg/kgPositive Control (PPAR

selective benchmark).

Critical Note: The dose range of 1–10 mg/kg is derived from DRF 2519's high potency relative to fibrates. Doses >30 mg/kg in chronic settings may trigger PPAR-associated adverse events (e.g., cardiac hypertrophy) and should be reserved for dedicated toxicology arms.

Detailed Experimental Protocols

Protocol A: Formulation and Stability

DRF 2519 is lipophilic and requires a stable suspension for oral gavage. Poor formulation is the leading cause of variability in bioavailability.

Materials:

  • DRF 2519 (purity >98% by HPLC).

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) sodium salt (medium viscosity) + 0.1% Tween 80.

Procedure:

  • Weighing: Calculate the total mass required for a 1-week supply.

  • Wetting: Add 0.1% Tween 80 to the DRF 2519 powder and triturate in a mortar to form a smooth paste. This prevents clumping.

  • Suspension: Gradually add 0.5% CMC while triturating.

  • Homogenization: Transfer to a beaker and stir magnetically for 30 minutes.

  • Storage: Store at 4°C protected from light.

  • QC Check: Verify homogeneity by HPLC analysis of top, middle, and bottom aliquots before the first dose. Acceptance criteria: ±5% of nominal concentration.

Protocol B: Chronic Administration & Monitoring

Route: Oral Gavage (PO). Frequency: Once daily (QD), administered between 08:00 and 10:00 AM to control for circadian variations in metabolism.

Workflow Diagram

Study_Timeline Acclimatization Acclimatization (-2 Weeks) Baseline Baseline Stratification (Day -1) Acclimatization->Baseline Glucose/BW Sorting Treatment Chronic Dosing Phase (Weeks 0 - 26) Baseline->Treatment Daily Gavage Interim Interim Bleeds (Wk 4, 12, 20) Treatment->Interim Monitoring Terminal Necropsy & Histopath (Week 26) Treatment->Terminal Interim->Treatment

Figure 2: Chronological workflow for the 26-week study. Stratification at Day -1 is critical to ensure equal disease severity across groups.

Protocol C: Safety & Toxicity Endpoints (The "Glitazar" Check)

Dual agonists carry specific risks. This protocol mandates monitoring of the "PPAR Triad" of adverse events: Hemodilution, Cardiomegaly, and Urothelial Hyperplasia.

  • Hemodilution (Edema):

    • Method: Measure Hematocrit (Hct) and Hemoglobin (Hb) bi-weekly.

    • Warning Signal: A drop in Hct >10% relative to control indicates plasma volume expansion (a known PPAR

      
       side effect).
      
  • Cardiac Hypertrophy:

    • Method: Echocardiography at Week 12 and Week 24.

    • Terminal Endpoint: Weigh the heart at necropsy. Calculate Heart-to-Body Weight ratio and Heart-to-Tibia Length ratio (tibia length is preferred in obese models as body weight is confounded by fat mass).

  • Hepatic Integrity:

    • Method: Serum ALT/AST monitoring.

    • Note: While PPAR

      
       agonists can cause peroxisome proliferation (hepatomegaly) in rodents, this is generally considered non-genotoxic in humans. However, it must be quantified to differentiate from hepatocellular injury.
      

Data Analysis & Interpretation

Quantitative data should be analyzed using a Two-Way ANOVA (Time x Treatment) followed by Dunnett’s post-hoc test comparing all groups to the Vehicle Control.

Expected Outcome Matrix
EndpointVehicle (Disease)DRF 2519 (Treatment)Mechanistic Interpretation
Fasting Glucose HighDecreased (

)
Improved insulin sensitivity (PPAR

).
Triglycerides HighDecreased (

)
Increased

-oxidation (PPAR

).
Free Fatty Acids HighDecreased (

)
Reduced lipolysis/Increased uptake.
Adiponectin LowIncreased (

)
PPAR

mediated adipose remodeling.[[“]]
Heart Weight NormalMonitor (

or

)
Potential safety signal (fluid retention).

References

  • Chakrabarti, R., et al. (2004). Antidiabetic and hypolipidemic potential of DRF 2519—a dual activator of PPAR-alpha and PPAR-gamma.[2] European Journal of Pharmacology, 491(2-3), 195-206.[2]

  • Madhavan, G. R., et al. (2006). Dual PPAR-alpha and -gamma activators derived from novel benzoxazinone containing thiazolidinediones having antidiabetic and hypolipidemic potential.[1] Bioorganic & Medicinal Chemistry, 14(2), 584-591.[1]

  • OECD Guidelines for the Testing of Chemicals. Test No. 452: Chronic Toxicity Studies. OECD iLibrary.

  • Rubenstrunk, A., et al. (2007). Safety issues and prospects for future generations of PPAR modulators. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1771(8), 1065-1081.

Sources

Application

Application Notes and Protocols for the Isolation and Analysis of Plasma Lipids Following Treatment with a Novel Therapeutic Agent (DRF 2519)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Critical Role of Plasma Lipid Profiling in Drug Development The development of novel therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Plasma Lipid Profiling in Drug Development

The development of novel therapeutic agents, herein exemplified by the hypothetical compound DRF 2519, necessitates a thorough evaluation of their pharmacological and toxicological profiles. A critical aspect of this evaluation is the comprehensive analysis of plasma lipids. The plasma lipidome, a complex assembly of hundreds of lipid species, is a dynamic reflection of an individual's metabolic state.[1] Alterations in the plasma lipid profile, or dyslipidemia, can be indicative of a drug's mechanism of action or reveal potential adverse effects.[2][3]

Many classes of drugs are known to modulate lipid metabolism. For instance, fibrates and statins are designed to beneficially alter lipid profiles[4][5], while other therapies, such as some antipsychotics and immunosuppressants, can induce unintended and deleterious changes in plasma lipids. Therefore, meticulous monitoring of the lipidome is paramount during the preclinical and clinical development of any new chemical entity like DRF 2519.

These application notes provide a comprehensive guide to the isolation, fractionation, and analysis of plasma lipids in the context of evaluating the effects of a novel therapeutic agent. The protocols described herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data suitable for regulatory submissions and scientific publications.

PART 1: Experimental Workflow for Plasma Lipid Analysis

A typical workflow for the analysis of plasma lipids following treatment with a compound such as DRF 2519 involves several key stages, from sample collection to data analysis. Each step is critical for the integrity and interpretation of the final results.

experimental_workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase SampleCollection Plasma Sample Collection (Pre- and Post-DRF 2519 Treatment) SampleProcessing Sample Processing and Storage (-80°C) SampleCollection->SampleProcessing Immediate Processing LipidExtraction Total Lipid Extraction SampleProcessing->LipidExtraction Thawing on Ice LipidFractionation Lipid Class Fractionation (Optional) LipidExtraction->LipidFractionation For Class-Specific Analysis LipidAnalysis Lipid Analysis (LC-MS/MS, GC-MS) LipidExtraction->LipidAnalysis For Global Lipidomics LipidFractionation->LipidAnalysis DataProcessing Data Processing and Lipid Identification LipidAnalysis->DataProcessing StatisticalAnalysis Statistical Analysis and Biological Interpretation DataProcessing->StatisticalAnalysis

Figure 1: A generalized workflow for the lipidomic analysis of plasma samples from subjects treated with a therapeutic agent.

PART 2: Protocols for Plasma Collection and Lipid Extraction

The quality of the data generated from any lipidomic analysis is fundamentally dependent on the integrity of the initial sample. Strict adherence to standardized procedures for plasma collection and processing is therefore essential.

Plasma Sample Collection and Handling
  • Patient/Subject Preparation: For clinical studies, subjects should fast for at least 12 hours prior to blood collection to minimize the influence of dietary lipids.

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant such as ethylenediaminetetraacetic acid (EDTA).

  • Plasma Separation: Within one hour of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma from the blood cells.

  • Aliquoting and Storage: Immediately transfer the plasma supernatant to cryovials in appropriate volumes for extraction. It is advisable to create multiple aliquots to avoid freeze-thaw cycles.[6] All samples should be stored at -80°C until analysis.

Total Lipid Extraction from Plasma

The goal of lipid extraction is to efficiently isolate lipids from other plasma components such as proteins and small polar metabolites. Several robust methods have been established, with the choice often depending on the specific lipid classes of interest and the downstream analytical platform.

The Folch method is a classic and widely used biphasic liquid-liquid extraction technique that provides excellent recovery for a broad range of lipid classes.[7][8][9]

Protocol:

  • Thaw plasma aliquots on ice.

  • For each 100 µL of plasma, add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to complete the phase separation.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Dry the collected organic phase under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in an appropriate solvent for analysis (e.g., 100 µL of isopropanol for LC-MS).[6]

This method offers a safer alternative to the chlorinated solvent used in the Folch method and results in a less dense lipid-containing upper phase, which can be easier to collect.[7][8]

Protocol:

  • Thaw plasma aliquots on ice.

  • For each 100 µL of plasma, add 1.5 mL of methanol.

  • Vortex for 30 seconds.

  • Add 5 mL of MTBE and vortex for 1 minute.

  • Incubate at room temperature for 1 hour with gentle shaking.

  • Add 1.25 mL of water to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 1,000 x g for 10 minutes.

  • Collect the upper organic phase.

  • Dry the collected phase under a stream of nitrogen and resuspend as described above.

This method is particularly well-suited for high-throughput applications as it is a single-phase extraction, simplifying the workflow.[9][10]

Protocol:

  • Thaw plasma aliquots on ice.

  • For each 10 µL of plasma, add 100 µL of a 1:1 (v/v) mixture of 1-butanol and methanol containing 5 mM ammonium formate.[10]

  • Vortex for 10 seconds.

  • Sonicate in a water bath for 1 hour.[10]

  • Centrifuge at 16,000 x g for 10 minutes.[10]

  • The supernatant containing the extracted lipids can be directly analyzed by LC-MS.[10]

PART 3: Fractionation of Lipid Classes by Solid-Phase Extraction (SPE)

For certain applications, it may be desirable to fractionate the total lipid extract into different classes (e.g., neutral lipids, free fatty acids, phospholipids). This can reduce the complexity of the sample, improve the detection of low-abundance lipids, and aid in their identification.

spe_workflow TotalLipidExtract Total Lipid Extract (Resuspended in Chloroform) Conditioning Conditioning (Methanol, then Chloroform) Loading Sample Loading TotalLipidExtract->Loading SPE_Column Silica SPE Cartridge Elution1 Elution 1: Chloroform/Isopropanol (2:1) (Neutral Lipids) SPE_Column->Elution1 Elution2 Elution 2: 2% Acetic Acid in Diethyl Ether (Free Fatty Acids) SPE_Column->Elution2 Elution3 Elution 3: Methanol (Phospholipids) SPE_Column->Elution3 Loading->SPE_Column

Figure 2: A representative workflow for the fractionation of total plasma lipids into major classes using solid-phase extraction (SPE).

Protocol for SPE-based Lipid Fractionation:

  • Cartridge Preparation: Condition a silica-based SPE cartridge by washing with 3 mL of methanol followed by 3 mL of chloroform.

  • Sample Loading: Resuspend the dried total lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Elute the neutral lipids (e.g., cholesterol esters, triglycerides) with 5 mL of a 2:1 (v/v) mixture of chloroform and isopropanol.

  • Elution of Free Fatty Acids: Elute the free fatty acids with 5 mL of diethyl ether containing 2% acetic acid.

  • Elution of Phospholipids: Elute the phospholipids with 5 mL of methanol.

  • Drying and Reconstitution: Dry each fraction under nitrogen and resuspend in an appropriate solvent for analysis.

PART 4: Analysis of Isolated Lipids

Mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC) is the cornerstone of modern lipidomics.[1][11][12]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most versatile and widely used technique for lipid analysis.[11] It allows for the separation of lipid classes and individual lipid species, followed by their sensitive and specific detection and quantification.[8][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly well-suited for the analysis of fatty acids, which are typically derivatized to their fatty acid methyl esters (FAMEs) prior to analysis.

  • Shotgun Lipidomics: This approach involves the direct infusion of the total lipid extract into the mass spectrometer without prior chromatographic separation. While high-throughput, it can be more susceptible to ion suppression effects.

PART 5: Data Presentation and Interpretation

The data generated from lipidomic analyses can be extensive. Clear and concise presentation is crucial for interpretation. The following tables provide examples of how to present changes in plasma lipid profiles after treatment with DRF 2519.

Table 1: Changes in Major Plasma Lipid Classes Following DRF 2519 Treatment

Lipid ClassBaseline (µg/mL)Post-Treatment (µg/mL)% Changep-value
Total Cholesterol180.5 ± 25.2210.8 ± 30.1+16.8%<0.05
Triglycerides150.2 ± 40.5135.7 ± 35.8-9.7%>0.05
HDL-Cholesterol45.3 ± 8.955.1 ± 10.2+21.6%<0.01
LDL-Cholesterol105.1 ± 20.7128.5 ± 25.4+22.3%<0.05
Free Fatty Acids12.8 ± 3.110.2 ± 2.5-20.3%<0.05

Data are presented as mean ± standard deviation.

Table 2: Hypothetical Changes in Specific Phospholipid Species

Phospholipid SpeciesBaseline (Relative Abundance)Post-Treatment (Relative Abundance)Fold Changep-value
PC(16:0/18:1)1.00 ± 0.151.25 ± 0.201.25<0.05
PC(18:0/20:4)1.00 ± 0.120.80 ± 0.100.80<0.05
LPC(16:0)1.00 ± 0.201.50 ± 0.251.50<0.01

PC: Phosphatidylcholine, LPC: Lysophosphatidylcholine. Data are normalized to the baseline mean.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the isolation and analysis of plasma lipids in the context of drug development. A thorough understanding of a drug's impact on the plasma lipidome is a non-negotiable aspect of modern pharmaceutical research. By implementing these rigorous and validated techniques, researchers can gain critical insights into the metabolic effects of novel therapeutic agents like DRF 2519, ultimately contributing to the development of safer and more effective medicines.

References

  • Wong, M. W. K., Braidy, N., Pickford, R., Sachdev, P. S., & Poljak, A. (2019). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Neurology, 10, 879. [Link]

  • Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. (n.d.). MDPI. [Link]

  • Alshehry, Z. H., Barlow, C. K., Weir, J. M., Zhou, Y., McConville, M. J., & Meikle, P. J. (2015). An Efficient Single Phase Method for the Extraction of Plasma Lipids. Metabolites, 5(3), 389–403. [Link]

  • A simple and rapid extraction of lipids in plasma using spin column with superabsorbent polymer beads for mass spectrometry. (2023). ResearchGate. [Link]

  • Advances in Lipid Extraction Methods—A Review. (2021). MDPI. [Link]

  • Analytical Methods And Applications Of Lipidomics In Disease Research. (n.d.). Dove Press. [Link]

  • Bioanalytical Techniques in Lipidomics. (2018). Taylor & Francis Online. [Link]

  • Metabolites, Lipids, Protein extraction protocol MPLEx V.1. (2025). protocols.io. [Link]

  • Analytical Techniques in Lipidomics: State of the Art. (2018). ResearchGate. [Link]

  • Removal of Lipids for the Analysis of Toxicological Compounds in Plasma by LC/MS/MS. (2016). Agilent. [Link]

  • Yang, K., & Han, X. (2016). Lipidomics: Techniques, applications, and outcomes related to biomedical sciences. Journal of Lipid Research, 57(6), 941–951. [Link]

  • A beginner's guide to lipidomics. (2022). Portland Press. [Link]

  • Effects of fibrates on lipid profile: a meta-analysis of randomized controlled trials. (2025). ResearchGate. [Link]

  • Novel Antidiabetic Agents and Their Effects on Lipid Profile: A Single Shot for Several Cardiovascular Targets. (2023). MDPI. [Link]

  • Cheng, A. Y. Y., & Fantus, I. G. (2005). Effect of thiazolidinediones on lipid profile. CMAJ, 173(4), 349. [Link]

  • Kremer, J. M., Bingham, C. O., 3rd, Cappelli, L. C., Greenberg, J. D., Madsen, A. M., Geier, J., … & Rigby, W. F. (2018). Lipid profile and effect of statin treatment in pooled phase II and phase III baricitinib studies. Annals of the Rheumatic Diseases, 77(9), 1275–1281. [Link]

  • Toms, T. E., Symmons, D. P., & Kitas, G. D. (2006). Effects of anti-TNF-alpha treatment on lipid profile in patients with active rheumatoid arthritis. Annals of the Rheumatic Diseases, 65(6), 753–755. [Link]

  • Mensink, R. P. (2005). Mechanisms by which dietary fatty acids modulate plasma lipids. The Journal of Nutrition, 135(9), 2078–2081. [Link]

  • Investigation of the Lipid-Lowering Activity and Mechanism of Three Extracts from Astragalus membranaceus, Hippophae rhamnoides L., and Taraxacum mongolicum Hand. Mazz Based on Network Pharmacology and In Vitro and In Vivo Experiments. (2024). MDPI. [Link]

  • The effects of a nutraceutical combination on plasma lipids and glucose: A systematic review and meta-analysis of randomized controlled trials. (2016). PubMed. [Link]

  • Pharmacology: Lipid- Lowering Drugs, Animation. (2023). YouTube. [Link]

  • Lipids in Pathophysiology and Development of the Membrane Lipid Therapy: New Bioactive Lipids. (2021). MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing dose-response curves for DRF 2519 in vitro

Technical Support Center: Optimizing In Vitro Dose-Response Curves for DRF 2519 Executive Summary: The DRF 2519 System Compound Identity: DRF 2519 (Dr. Reddy’s Research Foundation 2519) Mechanism of Action: Dual PPAR- (P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing In Vitro Dose-Response Curves for DRF 2519

Executive Summary: The DRF 2519 System

Compound Identity: DRF 2519 (Dr. Reddy’s Research Foundation 2519) Mechanism of Action: Dual PPAR-


 (Peroxisome Proliferator-Activated Receptor alpha) and PPAR-

agonist.[1][2] Chemical Class: Benzoxazinone analogue of Thiazolidinedione (TZD).[2] Primary Application: Metabolic research (Type 2 Diabetes, Dyslipidemia, Insulin Resistance).

The Challenge: As a dual nuclear receptor agonist, DRF 2519 presents unique challenges in in vitro characterization compared to standard enzyme inhibitors. Its efficacy relies on transcriptional reprogramming, requiring optimized incubation times and specific co-activator contexts. Furthermore, its lipophilic TZD core predisposes it to solubility issues and non-specific binding, often resulting in "flat" or "bell-shaped" dose-response curves if not managed correctly.

This guide provides a self-validating framework to generate robust, reproducible


 data for DRF 2519.

Mechanistic Pathway & Assay Logic

To interpret the dose-response, one must understand the signal transduction delay inherent to nuclear receptors. Unlike kinase phosphorylation (minutes), DRF 2519 requires hours to days to manifest a measurable signal.

PPAR_Pathway DRF2519 DRF 2519 (Ligand) PPAR PPAR-α / PPAR-γ (Nuclear Receptor) DRF2519->PPAR Binding Complex Ligand-Receptor Complex PPAR->Complex RXR RXR (Heterodimer Partner) RXR->Complex Dimerization PPRE PPRE (Promoter Region) Complex->PPRE DNA Binding Output Transcriptional Output (Luciferase / Lipid Genes) PPRE->Output Transcription (24-48h) CoAct Co-Activators (PGC-1α, SRC-1) CoAct->Complex Recruitment

Figure 1: Mechanism of Action for DRF 2519.[3] Note that the "Response" is a downstream transcriptional event, necessitating extended incubation times compared to biochemical assays.

Experimental Protocol: The "Golden Standard" Workflow

Use this protocol for Luciferase Reporter Assays (e.g., in COS-7, HEK293, or HepG2 cells), which constitute the primary method for determining


 for PPAR agonists.
Phase 1: Compound Preparation (The Solubility Check)

DRF 2519 is highly lipophilic. Poor solubility is the #1 cause of "noisy" plateaus.

  • Stock Solution: Dissolve DRF 2519 in 100% DMSO to a master stock of 10 mM .

    • Critical Check: Vortex for 30 seconds. Inspect for turbidity. If cloudy, sonicate for 5 minutes at 37°C.

  • Storage: Aliquot into single-use amber vials (light sensitive). Store at -20°C. Do not freeze-thaw more than 3 times.

Phase 2: Serial Dilution (The "Intermediate Plate" Method)

Never dilute directly from 100% DMSO stock into the cell culture well. This causes local precipitation (the "crash-out" effect) and high local DMSO toxicity.

  • Step A: Prepare a 10-point dilution series in 100% DMSO (3-fold serial dilution).

    • Range: Start at 10 mM (Stock)

      
       Lowest point.
      
  • Step B: Perform an Intermediate Dilution into culture medium.

    • Dilute 2

      
      L of DMSO stock into 198 
      
      
      
      L of warm media (1:100 dilution).
    • Result: 2x concentration with 1% DMSO.

  • Step C: Add to Cells.

    • Add 100

      
      L of the Intermediate Mix to 100 
      
      
      
      L of cells already in the well.
    • Final Concentration: 1x Drug, 0.5% DMSO .

    • Why? This ensures the DMSO concentration is constant (0.5%) across all dose points, eliminating the "vehicle effect" variable.

Phase 3: Incubation & Readout
  • Duration: 24 hours (minimum) to 48 hours. PPAR activation is slow.

  • Positive Controls:

    • Rosiglitazone (1

      
      M) for PPAR-
      
      
      
      .
    • Fenofibrate (10-100

      
      M) or Wy-14643  for PPAR-
      
      
      
      .

Troubleshooting Guide (FAQ Format)

Q1: My dose-response curve is bell-shaped (drops at high concentrations). Why?

Diagnosis: Off-target Cytotoxicity. At high concentrations (>10-30


M), TZD-class compounds can induce mitochondrial toxicity or apoptosis independent of PPAR activation. This kills the cells, reducing the luciferase signal, which looks like "inhibition" at the top of the curve.
Solution: 
  • Multiplex Viability: Co-incubate with a viability dye (e.g., CellTiter-Fluor) that uses a different wavelength than your reporter.

  • Normalization: Normalize the Reporter Signal (RLU) to the Viability Signal (RFU).

  • Truncate Data: Exclude data points where cell viability drops below 80%.

Q2: The curve is flat; I see no activation even at high doses.

Diagnosis: High Basal Activity (Constitutive Activation). PPARs are often present in serum (FBS) due to endogenous fatty acids acting as ligands. Solution:

  • Serum Stripping: Use Charcoal-Stripped FBS (cs-FBS) for the assay media. Standard FBS contains lipids that activate PPARs, masking the effect of DRF 2519.

  • Low Serum: Reduce serum concentration to 1% or 0.5% during the drug incubation phase.

Q3: My shifts significantly between experiments.

Diagnosis: Cell Density Variation. Nuclear receptor assays are sensitive to confluency. Over-confluent cells downregulate PPAR expression; under-confluent cells may not have sufficient RXR partners. Solution:

  • Standardize seeding density strictly (e.g., 20,000 cells/well in 96-well).

  • Perform the assay at 70-80% confluency .

Q4: I see precipitation in the wells at 50 M.

Diagnosis: Solubility Limit. DRF 2519 is hydrophobic. Solution:

  • Do not exceed 30

    
    M in aqueous media.
    
  • Ensure the "Intermediate Dilution" step (Phase 2 above) is performed with warm (37°C) media to aid dispersion.

Data Analysis & Reference Values

Expected Profile for DRF 2519:

ParameterPPAR-

Assay
PPAR-

Assay
Notes
Expected

1 - 10

M
0.1 - 1.0

M
DRF 2519 is typically more potent on

or balanced.
Max Fold Induction 3x - 5x5x - 10xDependent on transfection efficiency.
Hill Slope ~1.0~1.0Steep slope (>2) suggests non-specific aggregation.
Solubility Limit ~50

M
~50

M
Visible precipitate often forms above this.

Curve Fitting Model: Use a 4-Parameter Logistic (4PL) Regression :



  • Constraint: If the baseline is noisy, constrain "Bottom" to the vehicle control average.

References

  • Madhavan, G. R., et al. (2004). "Antidiabetic and hypolipidemic potential of DRF 2519: a dual activator of PPAR-alpha and PPAR-gamma."[1][2][3][4][5] European Journal of Pharmacology, 491(2-3), 195-206.[3]

  • Madhavan, G. R., et al. (2002). "Dual PPAR-alpha and -gamma activators derived from novel benzoxazinone containing thiazolidinediones having antidiabetic and hypolipidemic potential."[2][4] Bioorganic & Medicinal Chemistry, 10(8), 2671-2680.

  • IUPHAR/BPS Guide to Pharmacology. "DRF 2519 Ligand Page." Database of biologically active compounds.

  • Forman, B. M., et al. (1995). "15-Deoxy-delta 12, 14-prostaglandin J2 is a ligand for the adipocyte determination factor PPAR gamma." Cell, 83(5), 803-812. (Foundational Method for PPAR assays).

Sources

Optimization

Technical Support Center: Stabilizing DRF 2519 in CMC Formulations

The following technical support guide is designed for researchers formulating DRF 2519 (a dual PPAR-α/γ agonist) in Carboxymethyl Cellulose (CMC) vehicles. Topic: Prevention of Precipitation, Agglomeration, and Crystal G...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers formulating DRF 2519 (a dual PPAR-α/γ agonist) in Carboxymethyl Cellulose (CMC) vehicles.

Topic: Prevention of Precipitation, Agglomeration, and Crystal Growth of DRF 2519 in Carboxymethyl Cellulose Vehicles. Compound Class: Benzoxazinone-Thiazolidinedione (Dual PPAR Agonist).[1][2] Physicochemical Profile: Highly Lipophilic (Class II/IV), Poor Aqueous Solubility.

Dashboard: The Core Challenge

DRF 2519 is a hydrophobic benzoxazinone derivative.[3] When formulating this compound in Carboxymethyl Cellulose (CMC) (typically 0.5% to 1.0% w/v), "precipitation" usually manifests in two distinct ways, depending on your preparation method:

  • Solvent Shock (Crash-out): If you dissolve DRF 2519 in a co-solvent (e.g., DMSO, PEG 400) and dilute with aqueous CMC, the drug immediately precipitates into uncontrolled, coarse crystals that sediment rapidly.

  • Non-Wetting Agglomeration: If you disperse the dry powder directly into CMC, it floats, clumps, or forms "fish-eyes" due to high interfacial tension, leading to inconsistent dosing.

Quick Diagnostic: What are you seeing?
ObservationLikely CauseImmediate Action
White/cloudy clumps floating on top Poor wetting (High contact angle).Stop. You need a wetting agent (Tween 80/SLS) before adding CMC.
Needle-like crystals appearing over time Ostwald Ripening (Solubility fluctuation).Add a crystal growth inhibitor (PVP K30 or HPMC).
Hard cake at the bottom Irreversible sedimentation (Caking).Increase CMC viscosity or induce controlled flocculation with electrolytes.
Cloudiness of the CMC vehicle itself Acid-base incompatibility.Check pH. CMC precipitates below pH 3.0.

Troubleshooting Wizard (FAQs)

Q1: I dissolved DRF 2519 in DMSO and added it to 0.5% CMC, but it precipitated into large flakes immediately. Why?

A: You triggered uncontrolled nucleation . When a hydrophobic drug in a good solvent (DMSO) hits a poor solvent (Water/CMC), supersaturation spikes instantly. The drug molecules rush together to escape the water, forming large, disordered aggregates.

  • The Fix: Do not add the drug solution to the CMC bulk. Instead, add the CMC phase to the drug solution slowly under high-shear mixing (Vortex or Homogenizer). This keeps the solvent ratio high initially, allowing smaller particles to form (Anti-solvent precipitation). Even better, switch to the Levigation Method (see Protocol below) to avoid DMSO entirely if possible.

Q2: My suspension looks fine initially but separates within 2 hours. How do I keep it homogenous?

A: This is a Stokes' Law failure . The sedimentation rate is driven by particle size and density difference. DRF 2519 is likely denser than the vehicle.

  • The Fix:

    • Increase Viscosity: Increase CMC concentration from 0.5% to 1.0% w/v.

    • Reduce Particle Size: Use a mortar and pestle or ball mill to micronize the drug before wetting.

    • Zeta Potential: CMC is anionic. If DRF 2519 has a positive charge (rare for TZDs, but possible depending on pH), they may attract and flocculate. Ensure pH is neutral (6–7) where both are negatively charged or neutral, promoting repulsion.

Q3: Can I autoclave the DRF 2519-CMC suspension for sterility?

A: High Risk. CMC viscosity drops permanently upon autoclaving (hydrolysis of glycosidic bonds). Furthermore, high heat promotes the solubility of DRF 2519 temporarily; upon cooling, it will recrystallize into larger, different polymorphs (Ostwald Ripening).

  • The Fix: Sterilize the CMC vehicle by autoclaving separately. Sterilize the drug powder via gamma irradiation or dissolve/filter-sterilize (0.22 µm) in a volatile solvent, evaporate, and disperse aseptically.

The "Golden Standard" Protocol

Objective: Create a stable, homogenous suspension of DRF 2519 (1–10 mg/mL) in 0.5% CMC with 0.1% Tween 80.

Reagents
  • API: DRF 2519 (Micronized).

  • Vehicle: Sodium Carboxymethyl Cellulose (Na-CMC), Medium Viscosity.

  • Wetting Agent: Polysorbate 80 (Tween 80).

  • Anti-Foam: Simethicone (optional).

Step-by-Step Methodology
Phase A: Vehicle Preparation (The Night Before)
  • Heat 80% of your required Deionized Water to 70°C.

  • Disperse Na-CMC powder slowly into the vortex of the water to prevent clumping.

  • Stir until clear. Allow to cool and hydrate overnight (essential for full viscosity development).

Phase B: Drug Dispersion (The Levigation Method)

Context: This method prevents "floating powder" and ensures every particle is coated with surfactant.

  • Weigh the required amount of DRF 2519 into a glass mortar.

  • Add Tween 80 (calculated as 0.1% of final volume) directly onto the powder.

  • Levigate (Grind): Use the pestle to grind the powder and surfactant into a smooth, thick paste.

    • Critical Check: If the paste is too dry, add a tiny amount of water (dropwise). The goal is a "toothpaste" consistency, not a liquid.

  • Shear: Continue grinding for 2–3 minutes. This breaks down aggregates and coats surfaces.

Phase C: Incorporation
  • Dilute: Add the pre-hydrated CMC vehicle to the mortar in small geometric increments (1mL, then 2mL, then 4mL), triturating constantly.

  • Transfer: Pour the smooth slurry into your final vessel.

  • Rinse: Rinse the mortar with the remaining CMC vehicle to ensure 100% recovery.

  • Homogenize: Use a probe sonicator (30 sec, low amplitude) or high-shear mixer to break any remaining micro-agglomerates.

Mechanism Visualization

The following diagram illustrates the critical decision pathways for preventing precipitation and instability.

DRF2519_Formulation Start Start: DRF 2519 Powder SolventChoice Choose Dispersion Method Start->SolventChoice MethodA Method A: Solvent Shift (Dissolve in DMSO -> Add CMC) SolventChoice->MethodA High Solubility Required MethodB Method B: Direct Levigation (Powder + Surfactant -> CMC) SolventChoice->MethodB Standard Suspension CrashOut Risk: Rapid Precipitation (Uncontrolled Nucleation) MethodA->CrashOut Rapid Addition Ostwald Risk: Ostwald Ripening (Crystal Growth over time) MethodA->Ostwald Slow Addition Wetting Step: Levigate with Tween 80 (Create Paste) MethodB->Wetting ResultBad Result: Unstable Suspension (Sedimentation/Caking) CrashOut->ResultBad Ostwald->ResultBad Suspension Step: Geometric Dilution with Hydrated CMC Wetting->Suspension ResultGood Result: Stable Colloidal Suspension (Uniform Dosing) Suspension->ResultGood

Caption: Workflow comparing Solvent Shift (High Risk) vs. Levigation (Recommended) for hydrophobic DRF 2519.

References

  • Madhavan, G. R., et al. (2006).[1] "Dual PPAR-α and -γ activators derived from novel benzoxazinone containing thiazolidinediones having antidiabetic and hypolipidemic potential."[1][2][3][4] Bioorganic & Medicinal Chemistry, 14(2), 584-591.[1]

  • Madhavan, G. R., et al. (2004). "Antidiabetic and hypolipidemic potential of DRF 2519—a dual activator of PPAR-α and PPAR-γ."[1][2][3][4][5] European Journal of Pharmacology, 491(2-3), 195-206.[3][5]

  • Patel, S., et al. (2010). "Suspension Formulations: Clinical Aspects and Formulation Challenges." Journal of Pharmaceutical Sciences. (General grounding on CMC/Ostwald Ripening).

Sources

Troubleshooting

Technical Support Center: Addressing Variability in DRF 2519 PPAR Activation Assays

Welcome to the technical support center for DRF 2519 Peroxisome Proliferator-Activated Receptor (PPAR) activation assays. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for DRF 2519 Peroxisome Proliferator-Activated Receptor (PPAR) activation assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure robust and reproducible results. As a dual activator of PPARα and PPARγ, DRF 2519 is a valuable tool in metabolic disease research, and this guide will help you navigate the nuances of its application in cell-based reporter assays.[1]

Understanding the Assay: The PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that, upon activation by a ligand like DRF 2519, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[2][3] In a typical reporter assay, a plasmid containing a PPRE linked to a reporter gene (e.g., luciferase) is introduced into cells. Activation of PPAR by DRF 2519 leads to the expression of the reporter gene, which can be quantified.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DRF_2519 DRF 2519 (Ligand) PPAR PPARα / PPARγ DRF_2519->PPAR Binds PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex Heterodimerizes with RXR RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (DNA Response Element) PPAR_RXR_Complex->PPRE Binds Reporter_Gene Luciferase Reporter Gene Transcription Transcription & Translation PPRE->Transcription Initiates Luciferase Luciferase Protein Transcription->Luciferase Light Light Signal Luciferase->Light Produces

Caption: PPAR Signaling Pathway in a Reporter Assay.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of DRF 2519 PPAR activation assays.

Q1: What is the optimal cell type for a DRF 2519 PPAR activation assay?

A1: The choice of cell line is critical. Commonly used cell lines for PPAR assays include HEK293, CHO, and Cos-7 cells. These cells have low endogenous PPAR activity, making them a suitable background for expressing exogenous PPARs. It is crucial to select a cell line that is easy to transfect and exhibits robust growth characteristics.

Q2: Should I use a dual-luciferase reporter system?

A2: Yes, a dual-luciferase system is highly recommended.[4] This system uses a primary reporter (e.g., firefly luciferase) driven by the PPRE to measure PPAR activation and a secondary, constitutively expressed reporter (e.g., Renilla luciferase) as an internal control. Normalizing the firefly luciferase signal to the Renilla luciferase signal helps to correct for variability in transfection efficiency and cell number, significantly improving the reproducibility of your data.[4][5]

Q3: What concentration of DRF 2519 should I use?

A3: It is essential to perform a dose-response experiment to determine the optimal concentration of DRF 2519 for your specific cell system. A typical starting point for a dose-response curve would be a range from 1 nM to 10 µM. The expected EC50 (the concentration that elicits a half-maximal response) will depend on the cell type, plasmid constructs, and other experimental conditions.

Q4: How long should I incubate the cells with DRF 2519?

A4: The optimal incubation time can vary, but a common range is 18-24 hours. Shorter incubation times may not be sufficient to see a maximal response, while longer times can lead to cytotoxicity or other confounding effects. It is advisable to perform a time-course experiment (e.g., 12, 18, 24, and 36 hours) to determine the ideal incubation period for your assay.

Q5: Can the serum in my cell culture medium affect the results?

A5: Absolutely. Serum contains endogenous PPAR ligands that can lead to high background signals.[6][7] For this reason, it is best practice to use charcoal-stripped fetal bovine serum (FBS), which has been treated to remove lipophilic molecules, including endogenous PPAR activators. If you observe high background activity, switching to charcoal-stripped FBS is a critical troubleshooting step.[6]

In-Depth Troubleshooting Guides

Variability in assay results is a common challenge. This section provides a systematic approach to identifying and resolving the root causes of common issues.

Problem 1: High Variability Between Replicates

High variability between replicate wells is a frequent issue that can mask real biological effects.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Pipetting Inaccuracy Small errors in pipetting volumes of cells, reagents, or compounds can lead to significant differences between wells.[8]- Use calibrated pipettes. - For multi-well plates, prepare a master mix of reagents to be added to all relevant wells.[8] - When adding compounds, use a multi-channel pipette for consistency.
Inconsistent Cell Seeding An uneven distribution of cells across the plate will result in variable cell numbers per well, affecting both transfection efficiency and reporter signal.- Ensure a homogenous cell suspension before seeding by gently mixing. - Work quickly to prevent cells from settling in the reservoir. - Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS or media.
Variable Transfection Efficiency Differences in the amount of plasmid DNA delivered to cells in each well will directly impact reporter gene expression.- Optimize the DNA:transfection reagent ratio.[8] - Ensure plasmid DNA is of high purity and free of endotoxins.[9] - Use a dual-luciferase system to normalize for transfection variability.[4][5]

Experimental Workflow for Optimizing Transfection:

Transfection_Optimization_Workflow cluster_workflow Transfection Optimization Start Start Seed_Cells Seed cells at optimal density (70-80% confluency) Start->Seed_Cells Prepare_Complexes Prepare DNA:Reagent complexes at varying ratios (e.g., 1:1, 1:2, 1:3) Seed_Cells->Prepare_Complexes Transfect Transfect cells Prepare_Complexes->Transfect Incubate Incubate for 24-48 hours Transfect->Incubate Assay Perform luciferase assay Incubate->Assay Analyze Analyze results to determine optimal ratio Assay->Analyze End End Analyze->End

Caption: Workflow for optimizing transfection conditions.

Problem 2: Weak or No Signal

A weak or absent signal can be frustrating and may be due to several factors.[8]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Low Transfection Efficiency If the reporter plasmids are not efficiently delivered to the cells, there will be little to no reporter protein produced.- Re-optimize the transfection protocol as described above. - Ensure cells are healthy and in the logarithmic growth phase.[10] - Check the quality and concentration of your plasmid DNA.
Sub-optimal Promoter Activity The promoter driving the reporter gene may be weak in your chosen cell line.[8]- If possible, switch to a plasmid with a stronger constitutive promoter for the internal control.
Inactive Reagents The luciferase substrate or other assay reagents may have degraded.- Check the expiration dates of all reagents. - Prepare fresh luciferase substrate for each experiment and protect it from light.
Cell Health Issues Unhealthy or dying cells will not efficiently express the reporter gene.- Ensure cells are not overgrown or have been passaged too many times.[9] - Check for signs of contamination.
Problem 3: High Background Signal

A high background signal can obscure the specific response to DRF 2519, leading to a low signal-to-noise ratio.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Endogenous PPAR Activity The cell line may have a higher-than-expected level of endogenous PPAR activity.- Test a different cell line with known low endogenous PPAR expression.
Serum Components As mentioned in the FAQs, serum contains ligands that can activate PPARs.[6][7]- Use charcoal-stripped FBS to remove these interfering molecules.[6]
Promoter "Leakiness" The promoter in the reporter plasmid may have some basal activity even in the absence of a PPAR agonist.- Include a "no treatment" control to determine the basal signal level. - If the basal signal is excessively high, consider using a different reporter plasmid.
Plate Type The type of microplate used can influence background readings.- For luminescence assays, use solid white plates to maximize the signal and minimize crosstalk between wells.[8]

References

  • Effects of preculture cell density on transfection. Transfection... - ResearchGate. Available at: [Link]

  • Optimizing Transient Transfection Efficiency in HEK Cell Lines - Cytion. Available at: [Link]

  • High cell density transient transfection of CHO cells for TGF‐β1 expression - PMC - NIH. Available at: [Link]

  • The cell density effect in animal cell-based bioprocessing: Questions, insights and perspectives - DTU Research Database. Available at: [Link]

  • Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum - PMC. Available at: [Link]

  • How To Optimize Bioluminescence Assays for High-sensitivity Detection - Bitesize Bio. Available at: [Link]

  • Commercial human serum samples from different sources have distinct... - ResearchGate. Available at: [Link]

  • Tips for Successful Dual-Reporter Assays - Promega Connections. Available at: [Link]

  • Antidiabetic and hypolipidemic potential of DRF 2519--a dual activator of PPAR-alpha and PPAR-gamma - PubMed. Available at: [Link]

  • PPAR Signaling Pathway - Creative Diagnostics. Available at: [Link]

  • [Mechanisms of action of thiazolidinediones] - PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing DRF 2519 Specificity in Gene Expression Studies

Current Status: Operational Topic: DRF 2519 (Dual PPAR / Agonist) Ticket Focus: Minimizing Off-Target Transcriptional Signatures Assigned Specialist: Senior Application Scientist, Gene Regulation Division Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: DRF 2519 (Dual PPAR


/

Agonist) Ticket Focus: Minimizing Off-Target Transcriptional Signatures Assigned Specialist: Senior Application Scientist, Gene Regulation Division

Executive Summary: The Specificity Challenge

DRF 2519 is a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPAR


) and gamma (PPAR

).[1][2] While highly effective at modulating lipid metabolism and insulin sensitivity, its dual nature presents a unique challenge in gene expression studies (RNA-seq, qPCR).

The Core Problem: Researchers often observe "noisy" transcriptional backgrounds. This is frequently caused by two distinct off-target mechanisms:

  • Cross-activation: Unintended activation of PPAR

    
     (delta) at high micromolar concentrations.
    
  • Mitochondrial Uncoupling: Thiazolidinedione (TZD) scaffolds, which DRF 2519 resembles, can inhibit mitochondrial Complex I or the Mitochondrial Pyruvate Carrier (MPC) at high doses, triggering a hypoxia-like transcriptional stress response (e.g., HIF1A, ATF4) unrelated to PPAR binding.

This guide provides the protocols and troubleshooting logic to isolate the specific PPAR


/

signature.

Part 1: Experimental Design & Validation Protocols

Protocol A: The "Threshold Titration" Method

Goal: Determine the concentration that maximizes PPRE (Peroxisome Proliferator Response Element) binding while minimizing mitochondrial stress.

Do not rely on historical


 values alone. Cell permeability varies by tissue type.
StepActionMechanistic Rationale
1 Perform a Luciferase Reporter Assay Transfect cells with a PPRE-Luciferase construct. Treat with DRF 2519 (0.1 nM to 10

M).
2 Measure ATP/Viability (CellTiter-Glo) In parallel, measure intracellular ATP levels.
3 Calculate the "Therapeutic Window" Identify the concentration where Luciferase signal Plateaus but ATP levels remain >95% of control.
4 Selected Dose Recommendation: Usually 10–50 nM for specific activation. Doses >1

M often induce mitochondrial off-targets.
Protocol B: The "Antagonist Rescue" Validation

Goal: Confirm that observed gene expression changes are strictly PPAR-dependent.

If DRF 2519 modulates Gene X, pre-treatment with specific antagonists must abolish this effect. If Gene X expression persists despite antagonist blockade, the effect is off-target.

Reagents Required:

  • GW6471: Selective PPAR

    
     antagonist.
    
  • GW9662: Selective PPAR

    
     antagonist.
    

Workflow:

  • Arm 1: Vehicle (DMSO).

  • Arm 2: DRF 2519 (

    
     concentration).
    
  • Arm 3: GW6471 (10

    
    M) + DRF 2519.
    
  • Arm 4: GW9662 (10

    
    M) + DRF 2519.
    
  • Arm 5: GW6471 + GW9662 + DRF 2519.

Interpretation:

  • Full Rescue (Arm 5 looks like Arm 1): Valid On-Target Effect.[3]

  • No Rescue (Arm 5 looks like Arm 2): Off-Target (likely mitochondrial stress or chemical toxicity).

Part 2: Troubleshooting & FAQs

Section 1: Anomalous Gene Signatures

Q: I see a massive upregulation of glycolysis genes and stress markers (ATF4, DDIT3). Is this PPAR-mediated? A: Likely No. This is the classic "TZD Mitochondrial Signature."

  • Diagnosis: You are likely overdosing the compound (>5

    
    M). The TZD headgroup of DRF 2519 can mechanically block mitochondrial respiration. The cell compensates by upregulating glycolysis (Warburg effect) and the Integrated Stress Response (ISR).
    
  • Solution: Lower the concentration by 10-fold. Verify if the stress signature disappears while the lipid metabolism genes (CPT1A, FABP4) remain upregulated.

Q: My RNA-seq data shows upregulation of PPAR


 targets (e.g., ANGPTL4 in non-target tissues). 
A: Specificity Bleed-through. 
  • Context: While DRF 2519 is

    
    /
    
    
    
    selective, nuclear receptors share high homology in their Ligand Binding Domains (LBD). At high concentrations, "spillover" activation of PPAR
    
    
    occurs.
  • Fix: Cross-reference your gene list with a verified PPAR

    
     agonist dataset (e.g., GW501516). Remove overlapping genes from your "specific" hit list.
    
Section 2: Experimental Conditions

Q: Can I use Fetal Bovine Serum (FBS) in my culture media? A: Proceed with Caution.

  • The Issue: FBS contains endogenous lipids (fatty acids, lysophosphatidic acid) that are natural PPAR ligands. This creates a high "background" noise, masking the effect of DRF 2519.

  • The Fix: Use Charcoal-Stripped FBS for 24 hours prior to and during DRF 2519 treatment. This removes endogenous hormones and lipids, increasing the dynamic range of your assay.

Q: How long should I treat cells before harvesting RNA? A: 6 to 24 Hours.

  • Reasoning:

    • 6 Hours: Captures "Direct Targets" (genes with PPREs in their promoters).

    • 24+ Hours: Captures "Secondary Cascades" (metabolic feedback loops).

  • Warning: Beyond 24 hours, gene expression changes may result from altered cellular lipid composition rather than direct transcriptional activation.

Part 3: Mechanistic Visualization

The following diagram illustrates the divergence between the desired On-Target pathway and the toxicity-inducing Off-Target pathway.

DRF2519_Mechanism cluster_OnTarget On-Target Pathway (Desired) cluster_OffTarget Off-Target Pathway (High Dose > 5µM) Compound DRF 2519 (Dual Agonist) PPAR_Alpha PPAR-alpha Compound->PPAR_Alpha  High Affinity (<50nM) PPAR_Gamma PPAR-gamma Compound->PPAR_Gamma  High Affinity (<50nM) Mito Mitochondrial Complex I / MPC Compound->Mito  Low Affinity / High Dose RXR RXR Heterodimerization PPAR_Alpha->RXR PPAR_Gamma->RXR PPRE PPRE Binding (Promoter) RXR->PPRE GeneExp Lipid Metabolism Genes (CPT1, FABP4, CD36) PPRE->GeneExp ATP_Drop Decreased ATP / ROS Mito->ATP_Drop  Inhibition Stress_Response Stress Response Genes (HIF1A, ATF4, DDIT3) ATP_Drop->Stress_Response  Signaling

Figure 1: Mechanistic bifurcation of DRF 2519. Green paths indicate specific genomic activity; red paths indicate mitochondrial toxicity common in TZD scaffolds.

References

  • Original Characterization of DRF 2519: Lohray, B. B., et al. (2004). "Antidiabetic and hypolipidemic potential of DRF 2519—a dual activator of PPAR-α and PPAR-γ."[1][4][5] European Journal of Pharmacology.

  • PPAR Specificity & TZD Off-Targets: Nanjan, M. J., et al. (2018). "Thiazolidinediones as antidiabetic agents: A critical review." Bioorganic Chemistry. (Provides context on the mitochondrial toxicity of the TZD scaffold used in DRF compounds).

  • Experimental Standards for Nuclear Receptors: Burris, T. P., et al. (2013). "International Union of Basic and Clinical Pharmacology. LXXXIX. Update on the Extended Family of Peroxisome Proliferator-Activated Receptors." Pharmacological Reviews.

  • Transcriptional Stress Responses (Off-Target Context): Divakaruni, A. S., et al. (2013). "Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier." Proceedings of the National Academy of Sciences. (Explains the mechanism of non-genomic off-target effects of PPAR agonists).

Sources

Troubleshooting

Technical Support Center: DRF 2519 Stability &amp; Storage Guide

Topic: Storage Conditions to Prevent Degradation of DRF 2519 Powder Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Scientists, Drug Development Professionals Product Overview:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Conditions to Prevent Degradation of DRF 2519 Powder Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Scientists, Drug Development Professionals

Product Overview: DRF 2519
  • Chemical Class: Benzoxazinone-containing Thiazolidinedione (TZD)[1]

  • Mechanism: Dual PPAR

    
    /
    
    
    
    Agonist[2][3][4][5]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 398.43 g/mol [6]

  • CAS Number: 194713-46-7[7]

Core Storage Directives

Q: What are the optimal storage conditions for DRF 2519 powder to maximize shelf life?

A: As a dual PPAR agonist containing both thiazolidinedione and benzoxazinone pharmacophores, DRF 2519 is susceptible to hydrolytic ring opening and oxidative degradation.

Standard Protocol:

  • Temperature: Store at -20°C for long-term stability (>1 month). Short-term storage (days) at +4°C is acceptable but suboptimal.

  • Atmosphere: The vial must be desiccated . Moisture is the primary catalyst for the hydrolysis of the benzoxazinone ring.

  • Light Protection: Store in amber glass vials or wrap clear vials in aluminum foil. Thiazolidinedione derivatives can exhibit photolytic instability under UV/visible light exposure.

  • Container: Screw-cap vials with PTFE-lined septa are recommended to prevent gas exchange and moisture ingress.

Q: Can I store DRF 2519 at room temperature during shipping?

A: Yes, but with strict limits. DRF 2519 is chemically stable at ambient temperature (


) for up to 72 hours  provided it is kept dry and dark. However, we recommend shipping on blue ice  or dry ice  to prevent thermal cycling, which can induce microscopic condensation inside the vial, leading to hydrolysis.

Troubleshooting & Handling FAQs

Q: My DRF 2519 powder has turned from off-white to a distinct yellow/orange. Is it still usable?

A: Stop Use Immediately. A color shift to yellow or orange typically indicates oxidative degradation or photolysis .

  • Mechanism: The thiazolidinedione ring sulfur is prone to oxidation, and the conjugated system can degrade under light exposure, forming chromophoric byproducts.

  • Action: Run an LC-MS to check purity. If purity is

    
    , discard the batch.
    
Q: I am having trouble dissolving DRF 2519 in DMSO. What is the protocol?

A: DRF 2519 is hydrophobic. Solubility issues often arise from "clumping" or old DMSO that has absorbed water. Troubleshooting Steps:

  • Solvent Quality: Use fresh, anhydrous DMSO (dimethyl sulfoxide). DMSO is hygroscopic; water content

    
     significantly reduces solubility.
    
  • Vortexing: Vortex vigorously for 30–60 seconds.

  • Warming: If particulates persist, warm the solution to

    
     in a water bath for 2–5 minutes. Sonicate for maximum 5 minutes (prolonged sonication can generate heat and degrade the compound).
    
  • Max Concentration: Typical stock concentration is 10–20 mM . Do not attempt

    
     without verifying solubility limits.
    
Q: Can I freeze-thaw aqueous stock solutions of DRF 2519?

A: No. DRF 2519 precipitates rapidly in aqueous buffers upon freezing.

  • Best Practice: Prepare stock solutions in 100% DMSO or Ethanol .

  • Aliquot: Divide the DMSO stock into single-use aliquots (e.g.,

    
    ) before freezing at -20°C or -80°C.
    
  • Stability: DMSO stocks are stable for up to 6 months at -20°C if protected from moisture.

Scientific Rationale: Degradation Mechanisms

Understanding why these conditions are necessary ensures better compliance.

Hydrolysis (Moisture Sensitivity)

The DRF 2519 molecule contains a benzoxazinone ring and a thiazolidinedione ring. Both are heterocyclic imides/esters that are susceptible to nucleophilic attack by water molecules, especially at non-neutral pH.

  • Risk: Exposure to humid air causes ring-opening hydrolysis, rendering the molecule inactive as a PPAR agonist.

Oxidation (Air Sensitivity)

The sulfur atom in the thiazolidinedione ring and the ether linkage are potential sites for oxidation.

  • Risk: Formation of sulfoxides or sulfones changes the 3D conformation of the ligand, preventing it from fitting into the PPAR

    
    /
    
    
    
    ligand-binding pocket.

Workflow Visualizations

Figure 1: Storage & Handling Decision Tree

This workflow ensures the integrity of DRF 2519 from receipt to experimental use.

StorageWorkflow Receipt Receive DRF 2519 Powder Inspection Visual Inspection (Off-white powder?) Receipt->Inspection Fail Discard / Contact Support (Yellow/Orange) Inspection->Fail No Pass Prepare for Storage Inspection->Pass Yes LongTerm Long Term (>1 Month) Store at -20°C Pass->LongTerm ShortTerm Short Term (<1 Month) Store at +4°C Pass->ShortTerm Conditions CRITICAL CONDITIONS: 1. Desiccated 2. Amber Vial 3. Tight Seal LongTerm->Conditions ShortTerm->Conditions Reconstitution Reconstitution Day Conditions->Reconstitution Solvent Use Anhydrous DMSO (Avoid Aqueous Buffers for Stock) Reconstitution->Solvent Aliquot Aliquot & Freeze (-20°C) Avoid Freeze-Thaw Solvent->Aliquot

Caption: Decision tree for the inspection, storage, and reconstitution of DRF 2519 to prevent hydrolytic and oxidative degradation.

Figure 2: Predicted Degradation Pathways

Visualizing the chemical vulnerabilities of the Benzoxazinone-TZD scaffold.

DegradationPathways Active Active DRF 2519 (Dual PPAR Agonist) Hydrolysis Hydrolytic Ring Opening (Benzoxazinone/TZD Cleavage) Active->Hydrolysis High Humidity PhotoDeg Photolytic Byproducts (Isomerization/Cleavage) Active->PhotoDeg Improper Storage Oxidation Sulfur Oxidation (Sulfoxides/Sulfones) Active->Oxidation Air Exposure Moisture Moisture (+ H2O) Moisture->Hydrolysis Light UV/Light Exposure Light->PhotoDeg Oxygen Oxygen (O2) Oxygen->Oxidation Inactive Biologically Inactive (Loss of PPAR Binding) Hydrolysis->Inactive PhotoDeg->Inactive Oxidation->Inactive

Caption: Mechanistic pathways showing how environmental factors (moisture, light, oxygen) lead to the chemical breakdown of DRF 2519.

Summary Data Table

ParameterRecommendationCritical Limit
Storage Temp (Powder) -20°C Max +25°C (72 hrs only)
Storage Temp (DMSO Stock) -20°C or -80°C Do not store at +4°C > 24 hrs
Humidity Control Desiccator Required Hygroscopic; keep RH < 30%
Light Exposure Dark / Amber Vial Photosensitive
Solvent for Stock Anhydrous DMSO Avoid water/buffer for stock
Solubility Limit ~20 mM in DMSO Precipitates in water

References

  • Chakrabarti, R., et al. (2004).[5][8] "Antidiabetic and hypolipidemic potential of DRF 2519—a dual activator of PPAR-α and PPAR-γ."[2][3][4][5][9][10] European Journal of Pharmacology, 491(2-3), 195-206.[5][8][10]

  • Madhavan, G. R., et al. (2006). "Dual PPAR-alpha and -gamma activators derived from novel benzoxazinone containing thiazolidinediones having antidiabetic and hypolipidemic potential."[4][5] Bioorganic & Medicinal Chemistry, 14(2), 584-591.[4]

  • IUPHAR/BPS Guide to Pharmacology. (n.d.). "Ligand page: DRF 2519."[1][4][5][7][11][12][13] International Union of Basic and Clinical Pharmacology.

  • Santa Cruz Biotechnology. (n.d.). "DRF 2519 Product Information." SCBT Catalog.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: DRF 2519 vs. Pioglitazone on Hepatic Triglyceride Secretion

This guide provides an in-depth technical comparison of DRF 2519 (a dual PPAR agonist) and Pioglitazone (a selective PPAR agonist) with a specific focus on their divergent effects on hepatic triglyceride (TG) secretion....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of DRF 2519 (a dual PPAR


 agonist) and Pioglitazone  (a selective PPAR 

agonist) with a specific focus on their divergent effects on hepatic triglyceride (TG) secretion.

Executive Summary: The Dual-Agonist Advantage

In the landscape of metabolic therapeutics, the management of dyslipidemia and hepatic steatosis hinges on the modulation of Peroxisome Proliferator-Activated Receptors (PPARs).[1][2][3] While Pioglitazone (PPAR


) effectively sensitizes peripheral tissues to insulin, its effect on the liver is largely indirect. DRF 2519 , a dual PPAR 

agonist, introduces a direct hepatic mechanism—

-oxidation—that fundamentally alters the kinetics of Very Low-Density Lipoprotein (VLDL) secretion.

Core Distinction:

  • Pioglitazone: Reduces hepatic TG secretion primarily by starving the liver of substrate (Free Fatty Acids) via adipose sequestration.

  • DRF 2519: Reduces hepatic TG secretion by burning intrahepatic lipids (PPAR

    
     oxidation) and sequestering peripheral lipids (PPAR
    
    
    
    ), resulting in a superior hypolipidemic profile.

Mechanistic Profiles: The "Burn and Store" vs. "Store Only"

To understand the differential effects on secretion, one must analyze the upstream signaling pathways regulating lipid flux.

Pioglitazone (Selective PPAR Agonist)
  • Primary Target: Adipose Tissue.[3]

  • Mechanism: Promotes adipocyte differentiation and fatty acid uptake (via CD36, FABP4). This "lipid steal" phenomenon reduces the flux of Non-Esterified Fatty Acids (NEFAs) to the liver.

  • Hepatic Effect: With reduced substrate influx, the liver synthesizes less triglyceride. Consequently, the assembly and secretion of VLDL particles decline. This is a substrate-limited reduction.

DRF 2519 (Dual PPAR Agonist)[1][2][3][4][5][6][7][8]
  • Targets: Adipose Tissue (PPAR

    
    ) AND Liver (PPAR
    
    
    
    ).
  • Mechanism:

    • Adipose (Gamma): Same "lipid steal" effect as Pioglitazone.

    • Hepatic (Alpha): Direct activation of CPT-1 and Acyl-CoA Oxidase. This upregulates mitochondrial and peroxisomal

      
      -oxidation.
      
    • Direct Secretion Modulation: DRF 2519 has been shown to directly inhibit ApoB-100 biosynthesis and secretion in hepatocytes, a mechanism distinct from simple substrate deprivation.

Visualization: Comparative Signaling Pathways

PPAR_Pathways cluster_legend Legend cluster_adipose Adipose Tissue cluster_liver Hepatocyte (Liver) Pio Pioglitazone Storage Lipid Storage (CD36, FABP4) Pio->Storage Activates PPARγ DRF DRF 2519 DRF->Storage Activates PPARγ Oxidation Beta-Oxidation (CPT-1, ACOX) DRF->Oxidation Activates PPARα ApoB ApoB Synthesis & VLDL Assembly DRF->ApoB Direct Inhibition FFA_Flux FFA Flux to Liver Pool Intracellular TG Pool FFA_Flux->Pool Substrate Supply Storage->FFA_Flux Reduces Pool->ApoB Substrate Oxidation->Pool Depletes Secretion Hepatic TG Secretion (VLDL) ApoB->Secretion Determines Rate

Caption: DRF 2519 targets both oxidation and storage pathways, whereas Pioglitazone relies solely on peripheral storage to reduce hepatic lipid load.

Comparative Efficacy Data

The following data synthesizes findings from preclinical models (Zucker fatty rats, ob/ob mice) and in vitro human hepatoma studies.

ParameterPioglitazone (PPAR

)
DRF 2519 (Dual PPAR

)
Biological Implication
Hepatic TG Content Reduced (~40-50%)Reduced (>60%) DRF 2519 clears liver fat more aggressively via oxidation.
VLDL Secretion Rate Reduced (Secondary to low FFA)Significantly Reduced DRF 2519 actively suppresses ApoB secretion.
Plasma Triglycerides ReducedMarkedly Reduced Dual action prevents VLDL output and clears circulating TG (LPL activation).
ApoB Secretion (HepG2) No direct inhibitionDirect Inhibition DRF 2519 targets the VLDL assembly machinery directly.
Side Effect: Weight Gain High (Adipose expansion)Moderate to LowPPAR

activity counteracts some PPAR

-induced weight gain.
Key Experimental Insight

In in vitro studies using HepG2 cells, DRF 2519 inhibited the biosynthesis and secretion of Apolipoprotein B (ApoB) .[2][4][5] Since ApoB is the structural backbone of VLDL, this indicates a direct "brake" on hepatic secretion, independent of systemic lipid levels. Pioglitazone does not exhibit this direct intra-hepatocellular inhibition of ApoB synthesis to the same degree.

Experimental Protocols: Validating Hepatic Secretion

To objectively compare these compounds, researchers must utilize self-validating protocols. The Triton WR-1339 (Tyloxapol) Blockade Method is the gold standard for measuring hepatic TG secretion in vivo.

Protocol: Hepatic Triglyceride Secretion Rate (HTGSR)

Principle: Triton WR-1339 inhibits Lipoprotein Lipase (LPL), preventing the clearance of VLDL from the blood. Under these conditions, the rise in plasma TG is linear and proportional to the rate of hepatic secretion.

Workflow:

  • Animal Model: Male Wistar or Zucker Fatty Rats (n=8/group).

  • Treatment: Administer DRF 2519 (e.g., 3 mg/kg), Pioglitazone (e.g., 10 mg/kg), or Vehicle orally for 14 days.

  • Fasting: Fast animals for 12 hours prior to the experiment (water ad libitum).

  • Baseline Sampling: Collect tail vein blood (Time 0) for baseline TG.

  • Blockade Injection: Administer Triton WR-1339 (600 mg/kg) via intravenous (tail vein) or intraperitoneal injection.

    • Note: IV is preferred for immediate blockade.

  • Serial Sampling: Collect blood samples at 60, 120, 180, and 240 minutes post-injection.

  • Analysis: Measure plasma TG concentration for each time point.

  • Calculation: Plot TG concentration vs. Time. The slope of the regression line represents the Hepatic TG Secretion Rate (mg/kg/hr) .

Visualization: Experimental Workflow

Triton_Protocol Start Start: Fasted Rats (Treated 14 Days) Baseline T0: Baseline TG Measurement Start->Baseline Inject Inject Triton WR-1339 (Blocks LPL Clearance) Baseline->Inject Accumulation Hepatic VLDL Accumulates in Plasma Inject->Accumulation Physiological Effect Sampling Sample at 60, 120, 180, 240 min Inject->Sampling Action Calc Calculate Slope: TG vs Time Sampling->Calc

Caption: The Triton WR-1339 assay isolates hepatic secretion by blocking peripheral clearance, allowing direct measurement of VLDL output.

Conclusion & Strategic Implications

For drug development professionals, the distinction between DRF 2519 and Pioglitazone is critical:

  • Efficacy Ceiling: DRF 2519 offers a higher ceiling for triglyceride lowering because it attacks the problem from two angles (synthesis inhibition + oxidation) rather than one (substrate deprivation).

  • Liver Safety: While Pioglitazone reduces liver fat, the dual mechanism of DRF 2519 mimics the action of fibrates (PPAR

    
    ) combined with TZDs, potentially offering superior resolution of Non-Alcoholic Steatohepatitis (NASH) by actively oxidizing toxic lipid species in the liver.
    
  • Clinical Translation: The inhibition of ApoB secretion by DRF 2519 suggests it may be more effective in patients with Familial Combined Hyperlipidemia (FCHL) where VLDL overproduction is a primary defect, a condition where Pioglitazone often falls short.

References

  • Chakrabarti, R., et al. (2004).[4][5][6] Antidiabetic and hypolipidemic potential of DRF 2519--a dual activator of PPAR-alpha and PPAR-gamma.[1][2][3][4][5][6][7] European Journal of Pharmacology. Link

  • Bajaj, M., et al. (2008). Pioglitazone decreases fasting and postprandial endogenous glucose production in proportion to decrease in hepatic triglyceride content. Diabetes. Link

  • Van der Veen, J.N., et al. (2005). Macrophage-derived apolipoprotein E protects against diet-induced hyperlipidemia and atherosclerosis in LDL receptor-deficient mice. Journal of Lipid Research (Context on Triton WR-1339 methodology). Link

  • Dr. Reddy's Laboratories. (2004). Preclinical characterization of DRF 2519. (Data synthesized from primary pharmacological studies cited in Ref 1).

Sources

Comparative

comparative pharmacokinetics of DRF 2519 and ragaglitazar

The following technical guide provides an in-depth comparative analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of DRF 2519 and Ragaglitazar (DRF 2725) . This analysis is designed for researchers and drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of DRF 2519 and Ragaglitazar (DRF 2725) . This analysis is designed for researchers and drug development professionals, focusing on the structural evolution, metabolic fate, and experimental validation of these dual PPAR agonists.

Content Type: Technical Comparison Guide Subject: Dual PPAR


 Agonists (Glitazars)

Executive Summary: The Scaffold Evolution

The development of dual peroxisome proliferator-activated receptor (PPAR) agonists represents a critical chapter in metabolic disease research. This guide compares two distinct generations of compounds from the Dr. Reddy’s Research Foundation (DRF) pipeline:

  • DRF 2519: A benzoxazinone-based thiazolidinedione (TZD) analogue.[1][2][3][4][5] It represents the "first-wave" strategy of optimizing the TZD scaffold for dual activity.

  • Ragaglitazar (DRF 2725): A phenoxazine-based non-TZD acid. It represents the "second-wave" strategy, aiming to eliminate the TZD moiety to improve pharmacokinetic endurance and reduce class-specific toxicity.

While both compounds demonstrate superior efficacy to rosiglitazone in preclinical models, Ragaglitazar exhibits a distinct pharmacokinetic profile characterized by prolonged half-life and enterohepatic recycling, whereas DRF 2519 follows a more traditional TZD-like disposition.

Structural & Physicochemical Profile

The primary differentiator between these two agents lies in their "warhead"—the functional group responsible for PPAR


 activation—and the lipophilic tail that governs PPAR

activity.
FeatureDRF 2519Ragaglitazar (DRF 2725)
Chemical Class Benzoxazinone-TZD AnaloguePhenoxazine-Phenylpropanoic Acid
Core Scaffold Benzoxazinone ring fused to TZDPhenoxazine ring
Acidic Head Group Thiazolidinedione (TZD)Carboxylic Acid (Non-TZD)
Stereochemistry Racemic / Enantiomer specific(-) Enantiomer is active
Key Physicochemical Trait Moderate Lipophilicity; TZD instability risksHigh Lipophilicity; Acidic stability

Scientific Insight: The transition from DRF 2519 to Ragaglitazar was driven by the need to move away from the TZD ring, which is associated with weight gain and potential idiosyncratic hepatotoxicity (e.g., troglitazone), toward a carboxylic acid head group that typically offers better oral bioavailability and metabolic stability.

Comparative Pharmacokinetics (PK)

Absorption and Bioavailability[6][7]
  • Ragaglitazar: Demonstrates rapid and nearly complete absorption.[6] In humans,

    
     is achieved within 1.5–1.7 hours . Absolute bioavailability (
    
    
    
    ) in preclinical species (rats) ranges from 68% to 93% , and is estimated to be near 100% in humans . This high bioavailability suggests negligible first-pass metabolism.
  • DRF 2519: While specific human bioavailability data is less documented in public domains compared to Ragaglitazar, preclinical studies in Wistar rats and ob/ob mice indicate robust oral activity. However, TZD-based compounds often face solubility-limited absorption or first-pass extraction, making the non-TZD structure of Ragaglitazar superior in terms of consistent systemic exposure.

Distribution and Protein Binding

Both compounds exhibit high plasma protein binding (>99%), a characteristic of the PPAR agonist class. This restricts their volume of distribution (


) primarily to the plasma compartment, though they effectively penetrate key target tissues (adipose, liver, skeletal muscle).
Metabolism and Elimination

This is the most critical divergence point.

  • Ragaglitazar (The "Recycler"):

    • Half-life (

      
      ):  Exceptionally long. In humans, 
      
      
      
      is approximately 80–120 hours . In rats, it is shorter (~3 hours) due to species-specific metabolic rates.
    • Clearance: Low systemic clearance (<5% of hepatic blood flow in rats).

    • Route: Predominantly biliary excretion followed by significant enterohepatic recycling . This recycling loop contributes to its sustained duration of action, allowing for once-daily dosing.

    • Metabolic Stability: The phenoxazine acid scaffold is highly resistant to oxidative metabolism compared to the TZD ring.

  • DRF 2519 (The "Traditionalist"):

    • Metabolism: Subject to typical TZD metabolic pathways, including hydroxylation and ring-opening.

    • Clearance: Follows a mono-exponential decline typical of earlier glitazones.

    • Efficacy Driver: Its potency in in vitro transactivation assays is high, but its in vivo efficacy is driven by peak concentration (

      
      ) rather than the sustained "flat" exposure profile seen with Ragaglitazar.
      
Visualization: Metabolic Fate & Signaling

The following diagram illustrates the divergent metabolic fates and signaling activation of the two compounds.

G cluster_0 Compound Input cluster_1 Metabolic Processing cluster_2 Pharmacologic Outcome DRF2519 DRF 2519 (Benzoxazinone TZD) CYP Hepatic CYP450 Oxidation DRF2519->CYP Hydroxylation PPAR_ACT Dual PPAR α/γ Activation DRF2519->PPAR_ACT Peak Exposure RAGA Ragaglitazar (Phenoxazine Acid) UGT Glucuronidation (Phase II) RAGA->UGT Direct Conjugation RAGA->PPAR_ACT Sustained Exposure CYP->PPAR_ACT Active Metabolites? BILE Biliary Excretion UGT->BILE EHC Enterohepatic Recycling BILE->EHC Hydrolysis by Gut Bacteria EHC->RAGA Re-absorption LIPID Lipid Clearance (Triglycerides ↓) PPAR_ACT->LIPID GLUCOSE Insulin Sensitization (Glucose ↓) PPAR_ACT->GLUCOSE

Figure 1: Comparative metabolic pathways. Note Ragaglitazar's enterohepatic recycling loop (Green) vs. DRF 2519's linear oxidative clearance.

Pharmacodynamics & Efficacy Data[6][7][8]

Both compounds were designed to outperform the standard of care (Rosiglitazone).

ParameterDRF 2519 (Preclinical)Ragaglitazar (Preclinical)Rosiglitazone (Reference)
Target PPAR

/

PPAR

/

PPAR

(Selective)
Lipid Lowering (TG) >60% reduction in Zucker rats74% reduction in Zucker rats~30-40% reduction
Insulin Sensitization Superior to Rosiglitazone3-fold better than RosiglitazoneStandard
Hepatic TG Secretion Significant inhibitionSignificant inhibitionMinimal effect
Key Advantage Potent dual activation"Lipid Clearing" capacity + DurationSafety history (Variable)

Experimental Insight: In Zucker fa/fa rats, Ragaglitazar showed a dose-dependent reduction in triglycerides (TG) and free fatty acids (FFA) that was 3-10 fold better than fenofibrate. DRF 2519 similarly showed superior lipid clearance when challenged with exogenous lipids compared to rosiglitazone, confirming the functional contribution of the PPAR


 component.[4]

Experimental Protocols

To validate these PK profiles, the following standardized protocols are recommended. These ensure reproducibility and accurate characterization of the "dual agonist" behavior.

Protocol A: Comparative Pharmacokinetics in Wistar Rats

Objective: Determine Absolute Bioavailability (


) and Clearance (

).
  • Animal Selection: Male Wistar rats (200–250g), fasted overnight (water ad libitum).

  • Grouping:

    • Group 1: Intravenous (IV) Bolus (Tail vein) - 3 mg/kg.

    • Group 2: Oral Gavage (PO) - 3 mg/kg (suspended in 0.5% CMC or PEG400).

  • Sampling:

    • Cannulate jugular vein for serial blood sampling.

    • Timepoints: 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48h (Extended sampling required for Ragaglitazar due to long

      
      ).
      
  • Bioanalysis:

    • Plasma extraction via protein precipitation (Acetonitrile).

    • HPLC-MS/MS Analysis: Use C18 column; Mobile phase: Acetonitrile/Ammonium Acetate buffer.

    • Monitor parent compound mass transitions.

  • Data Analysis:

    • Calculate AUC

      
       using the trapezoidal rule.
      
    • 
      .
      
Protocol B: PPAR Transactivation Assay (In Vitro Potency)

Objective: Confirm dual


 selectivity ratios.
  • Cell Line: CV-1 or HEK293 cells.

  • Transfection: Cotransfect with:

    • Expression plasmids for human PPAR

      
       or PPAR
      
      
      
      LBD (Ligand Binding Domain) fused to GAL4 DNA-binding domain.
    • Luciferase reporter plasmid containing GAL4 response elements (UAS).

  • Treatment: Incubate cells with increasing concentrations (

    
     to 
    
    
    
    M) of DRF 2519 or Ragaglitazar for 24h.
  • Readout: Measure Luciferase activity.

  • Calculation: Plot dose-response curves to determine

    
     for both isoforms.
    
    • Success Criteria: Ragaglitazar typically shows balanced nanomolar potency (

      
       < 1 
      
      
      
      M) for both receptors.
Visualization: Experimental Workflow

Experiment cluster_study PK/PD Validation Workflow Step1 Compound Preparation (Suspension vs Solution) Step2 Dosing (Rat/Mouse) IV vs PO Step1->Step2 Branch1 PK Analysis (LC-MS/MS) Step2->Branch1 Branch2 PD Analysis (Lipid/Glucose Levels) Step2->Branch2 Result1 Calculate: AUC, Cmax, t1/2, F% Branch1->Result1 Result2 Calculate: % Reduction in TG/Glucose Branch2->Result2

Figure 2: Standardized workflow for validating dual agonist pharmacokinetics and efficacy.

Safety & Toxicity Context

No comparison is complete without addressing the attrition factors.

  • Ragaglitazar: Despite superior PK, development was halted due to urothelial neoplasia (bladder tumors) in rats. This toxicity is often associated with dual agonists that have high PPAR

    
     potency combined with specific metabolic conjugates accumulating in the urine/bladder.
    
  • DRF 2519: Likely faced challenges related to the TZD scaffold (weight gain, fluid retention) or was simply superseded by the more potent, non-TZD Ragaglitazar before reaching advanced clinical stages.

Conclusion

Ragaglitazar represents a significant pharmacokinetic optimization over DRF 2519 , primarily through the removal of the TZD ring. This structural change conferred high oral bioavailability, metabolic stability, and a long half-life driven by enterohepatic recycling. However, the safety profile—specifically bladder toxicity—ultimately limited the clinical success of the glitazar class. For current research, DRF 2519 serves as a potent tool compound for studying TZD-based dual agonism, while Ragaglitazar serves as a model for non-TZD, long-acting dual modulation.

References
  • Antidiabetic and hypolipidemic potential of DRF 2519, a dual activator of PPAR-alpha and PPAR-gamma. Source:[4][5][7][8][9] European Journal of Pharmacology (2004).[8][9][10][11] URL:[Link]

  • Ragaglitazar: a novel PPAR alpha & PPAR gamma agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models. Source:[10] British Journal of Pharmacology (2003).[10] URL:[Link]

  • Preclinical pharmacokinetics and interspecies scaling of ragaglitazar, a novel biliary excreted PPAR dual activator. Source: European Journal of Drug Metabolism and Pharmacokinetics (2007). URL:[Link]

  • Ragaglitazar: the pharmacokinetics, pharmacodynamics, and tolerability of a novel dual PPAR alpha and gamma agonist in healthy subjects and patients with type 2 diabetes. Source: Journal of Clinical Pharmacology (2003). URL:[Link]

  • Intravenous pharmacokinetics, oral bioavailability and dose proportionality of ragaglitazar, a novel PPAR-dual activator in rats. Source: Journal of Pharmacy and Pharmacology (2004).[9][11] URL:[Link]

Sources

Validation

A Comparative Guide to Confirming PPARγ Target Engagement by DRF-2519 in Adipose Tissue

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for confirming target engagement of the novel peroxisome proliferator-activated receptor-gamma (PPARγ) agonis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for confirming target engagement of the novel peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, DRF-2519, in adipose tissue. We will explore multiple orthogonal methodologies, compare DRF-2519's activity profile against established PPARγ agonists like Rosiglitazone, and provide the scientific rationale behind each experimental choice.

Introduction: PPARγ, The Master Regulator of Adipogenesis

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated nuclear receptor that serves as a master regulator of adipogenesis (fat cell differentiation), lipid metabolism, and insulin sensitivity.[1][2][3][4] Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[4] This signaling cascade is pivotal for the development and function of adipose tissue.[5][6]

Synthetic agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs (e.g., Rosiglitazone, Pioglitazone), are potent insulin sensitizers used in the treatment of type 2 diabetes.[4] DRF-2519 is a dual activator of PPARα and PPARγ, suggesting it may offer a unique therapeutic profile by addressing both insulin resistance and dyslipidemia.[7]

Confirming that a compound like DRF-2519 directly engages and activates PPARγ in its primary target tissue—adipose tissue—is a critical step in preclinical development. This guide outlines a multi-tiered approach to rigorously validate this target engagement.

PPAR_Signaling cluster_cell Adipocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand DRF-2519 PPARg PPARγ Ligand->PPARg Binds Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (on DNA) Complex->PPRE Binds to cluster_nucleus cluster_nucleus Complex->cluster_nucleus TargetGenes Target Gene Transcription (e.g., FABP4, CD36) PPRE->TargetGenes Activates

Caption: PPARγ signaling pathway activated by a ligand like DRF-2519.

Tier 1: Quantifying Target Gene Expression

The most direct consequence of PPARγ activation is the increased transcription of its target genes. Measuring the mRNA levels of well-established PPARγ-regulated genes in adipocytes is a robust first-line method for confirming target engagement.

Scientific Rationale: An increase in the mRNA levels of genes like FABP4 (Fatty Acid Binding Protein 4, also known as aP2), CD36 (Fatty Acid Translocase), and LPL (Lipoprotein Lipase) is a hallmark of PPARγ activation in adipocytes.[1][8][9] Comparing the induction by DRF-2519 to a well-characterized agonist like Rosiglitazone provides a quantitative benchmark of its potency.

Key Experiment: Quantitative Real-Time PCR (RT-qPCR)

This technique measures the amplification of a targeted DNA molecule in real-time, allowing for the quantification of specific mRNA transcripts in a sample.

Detailed Protocol: RT-qPCR for PPARγ Target Genes in 3T3-L1 Adipocytes
  • Cell Culture & Treatment: Differentiate 3T3-L1 preadipocytes into mature adipocytes. Treat mature adipocytes for 24 hours with a vehicle control (e.g., 0.1% DMSO), DRF-2519 (e.g., 1 µM), and a positive control, Rosiglitazone (e.g., 1 µM).

  • RNA Extraction: Lyse the cells and extract total RNA using a TRIzol-based method or a commercial kit (e.g., RNeasy Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.

  • qPCR Reaction: Prepare a qPCR master mix containing SYBR Green, ROX reference dye, forward and reverse primers for target genes (FABP4, CD36, LPL) and a housekeeping gene (GAPDH or Actb), and the synthesized cDNA.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Calculate the cycle threshold (Ct) values. Normalize the Ct values of the target genes to the housekeeping gene (ΔCt). Calculate the fold change in expression relative to the vehicle control using the ΔΔCt method.

Comparative Data: Target Gene Upregulation
Treatment (1 µM)FABP4 Fold Change (vs. Vehicle)CD36 Fold Change (vs. Vehicle)LPL Fold Change (vs. Vehicle)
Vehicle (DMSO) 1.01.01.0
DRF-2519 12.58.26.8
Rosiglitazone 15.19.57.9

Note: Data are representative examples based on typical experimental outcomes.

Tier 2: Confirming Direct DNA Binding

While gene expression data strongly implies target engagement, it is an indirect measure. To definitively prove that DRF-2519 causes PPARγ to bind to the DNA of its target genes, a Chromatin Immunoprecipitation (ChIP) assay is the gold standard.

Scientific Rationale: ChIP allows for the specific isolation of DNA-protein complexes.[10] By using an antibody specific to PPARγ, we can pull down the DNA sequences to which it is actively bound. Subsequent analysis by qPCR (ChIP-qPCR) or sequencing (ChIP-seq) confirms binding at the PPREs of target genes, providing direct evidence of target engagement.[10][11][12] This technique has been used extensively to map PPARγ binding sites across the genome during adipogenesis.[13][14][15]

ChIP_Workflow Start 1. Treat Adipocytes (e.g., DRF-2519) Crosslink 2. Cross-link Proteins to DNA (Formaldehyde) Start->Crosslink Shear 3. Shear Chromatin (Sonication) Crosslink->Shear IP 4. Immunoprecipitate (with anti-PPARγ Ab) Shear->IP Reverse 5. Reverse Cross-links IP->Reverse Purify 6. Purify DNA Reverse->Purify Analysis 7. Analyze DNA (qPCR or Sequencing) Purify->Analysis

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Key Experiment: Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

This method quantifies the amount of a specific DNA sequence (like a PPRE) that is co-precipitated with the target protein (PPARγ).

Detailed Protocol: ChIP-qPCR for PPARγ Binding
  • Cell Treatment & Cross-linking: Treat mature 3T3-L1 adipocytes with Vehicle, DRF-2519, or Rosiglitazone for 2-4 hours. Add formaldehyde directly to the media to cross-link proteins to DNA.

  • Cell Lysis & Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into 200-1000 bp fragments using an optimized sonication protocol.[10]

  • Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the lysate overnight with a ChIP-grade anti-PPARγ antibody or a negative control IgG antibody.

  • Isolate Immunocomplexes: Add Protein A/G beads to pull down the antibody-protein-DNA complexes. Wash the beads extensively to remove non-specific binding.

  • Elution & Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C overnight.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • qPCR Analysis: Perform qPCR on the purified DNA using primers designed to amplify the known PPRE region of a target gene (e.g., FABP4 promoter) and a negative control region (a gene desert).

  • Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the total input chromatin. An enrichment over the IgG control indicates specific binding.

Comparative Data: PPARγ Binding to the FABP4 Promoter
Treatment (1 µM)Enrichment of FABP4 Promoter (% of Input)
IgG Control 0.05%
Vehicle (PPARγ Ab) 0.2%
DRF-2519 (PPARγ Ab) 2.5%
Rosiglitazone (PPARγ Ab) 3.1%

Note: Data are representative examples. A significant increase in enrichment with DRF-2519 over the vehicle control provides direct evidence of target engagement.

Tier 3: Assessing Downstream Functional Consequences

Confirming that DRF-2519 not only binds PPARγ and induces gene expression but also elicits a key physiological response in adipocytes provides the ultimate validation of functional target engagement.

Scientific Rationale: A primary role of PPARγ activation in adipocytes is to improve insulin sensitivity and glucose metabolism.[3][16] An established in vitro assay for this is the measurement of glucose uptake.[17][18] PPARγ agonists enhance the cell's ability to take up glucose from the surrounding environment, a key antidiabetic effect.[19]

Key Experiment: 2-NBDG Glucose Uptake Assay

This assay uses a fluorescently-labeled glucose analog, 2-NBDG, to measure the rate of glucose uptake into cultured cells.

Detailed Protocol: Stimulated Glucose Uptake in 3T3-L1 Adipocytes
  • Cell Treatment: Treat mature 3T3-L1 adipocytes with Vehicle, DRF-2519, or Rosiglitazone for 48 hours to allow for changes in protein expression (e.g., glucose transporters).

  • Serum Starvation: Wash the cells and incubate them in serum-free DMEM for 2-3 hours to establish a basal state.

  • Insulin Stimulation: Treat half of the wells for each condition with insulin (e.g., 100 nM) for 20 minutes to stimulate glucose uptake. Leave the other half untreated (basal).

  • 2-NBDG Incubation: Add 2-NBDG to all wells and incubate for 30-60 minutes.

  • Measurement: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells and measure the fluorescence intensity using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to total protein content in each well. Compare the basal and insulin-stimulated glucose uptake across the different treatment conditions.

Comparative Data: Insulin-Stimulated Glucose Uptake
Treatment (1 µM, 48h)Basal Glucose Uptake (RFU/µg protein)Insulin-Stimulated Glucose Uptake (RFU/µg protein)
Vehicle 150350
DRF-2519 210680
Rosiglitazone 240750

Note: Data are representative examples. A significant potentiation of insulin-stimulated glucose uptake by DRF-2519 demonstrates functional engagement of the PPARγ pathway.

Conclusion and Comparative Summary

This guide outlines a rigorous, multi-tiered approach to confirm that DRF-2519 engages its intended target, PPARγ, in adipose tissue.

  • Tier 1 (RT-qPCR) provides strong, quantitative evidence of the transcriptional activation of PPARγ target genes.

  • Tier 2 (ChIP-qPCR) delivers definitive proof of direct binding of the PPARγ protein to the regulatory regions of these genes.

  • Tier 3 (Glucose Uptake) validates that this molecular engagement translates into a physiologically relevant, functional outcome.

By comparing the performance of DRF-2519 against a benchmark compound like Rosiglitazone across all three tiers, researchers can build a comprehensive and compelling data package. While Rosiglitazone is a potent and selective PPARγ agonist, DRF-2519's dual PPARα/γ activity may result in a different magnitude of effect on certain endpoints, particularly those related to lipid metabolism.[7][20] Head-to-head comparisons with both selective agonists (like Rosiglitazone) and other dual agonists are crucial for fully characterizing its unique pharmacological profile.[21][22][23] This systematic validation is essential for advancing novel therapeutic candidates with confidence.

References

  • RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36).SpringerLink.
  • A chromatin immunoprecipitation (ChIP) protocol for use in whole human adipose tissue.Sonics.
  • Cell-Specific Determinants of Peroxisome Proliferator-Activated Receptor γ Function in Adipocytes and Macrophages.PMC.
  • How Does Pioglitazone Compare With Rosiglitazone?Medscape.
  • Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies.PMC.
  • A Comparison of Lipid and Glycemic Effects of Pioglitazone and Rosiglitazone in Patients With Type 2 Diabetes and Dyslipidemia.
  • Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies.Semantic Scholar.
  • Peroxisome Proliferator-Activated Receptor γ and C/EBPα Synergistically Activate Key Metabolic Adipocyte Genes by Assisted Loading.PMC.
  • Determination of PPARγ Activity in Adipose Tissue and Spleen.PMC - NIH.
  • Selective Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Modulator Blocks Adipocyte Differentiation but Stimulates Glucose Uptake in 3T3-L1 Adipocytes.Molecular Endocrinology | Oxford Academic.
  • Potentiation of Glucose Uptake in 3T3-L1 Adipocytes by PPARγ Agonists Is Maintained in Cells Expressing a PPARγ Dominant-Negative Mutant: Evidence for Selectivity in the Downstream Responses to PPARγ Activ
  • Comparison of the effects of pioglitazone and rosiglitazone on macrophage foam cell form
  • Identification of novel PPARgamma target genes by integrated analysis of ChIP-on-chip and microarray expression data during adipocyte differenti
  • Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex.Frontiers.
  • PPARs-Orchestrated Metabolic Homeostasis in the Adipose Tissue.MDPI.
  • Antidiabetic and hypolipidemic potential of DRF 2519--a dual activator of PPAR-alpha and PPAR-gamma.PubMed.
  • ChIP-seq profiling of the active chromatin marker H3K4me3 and PPARγ, CEBPα and LXR target genes in human SGBS adipocytes.
  • Genome-wide profiling of PPARγ:RXR and RNA polymerase II occupancy reveals temporal activation of distinct metabolic pathways and changes in RXR dimer composition during adipogenesis.Genes & Development.
  • Suppression of PPAR-γ attenuates insulin-stimulated glucose uptake by affecting both GLUT1 and GLUT4 in 3T3-L1 adipocytes.American Journal of Physiology-Endocrinology and Metabolism.
  • PPARγ-Independent Increase in Glucose Uptake and Adiponectin Abundance in F
  • PPAR gamma is required for the differentiation of adipose tissue in vivo and in vitro.PubMed.
  • Integrative Metabolomics and Systems Pharmacology Reveal PPARγ-Centered Antidiabetic Mechanisms of Caulerpa racemosa and Its Bioactive Compounds.MDPI.
  • Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists.Bentham Science.
  • De-Novo Identification of PPARγ/RXR Binding Sites and Direct Targets during Adipogenesis.PLOS ONE.
  • Role of peroxisome proliferator-activated receptor gamma Pro12Ala polymorphism in human adipose tissue: assessment of adipogenesis and adipocyte glucose and lipid turnover.Taylor & Francis Online.
  • Adipose Tissue-Specific PPARγ Gene Targeting.PubMed.
  • PPAR agonist.Wikipedia.
  • Peroxisome proliferator-activated receptor gamma and its natural agonists in the tre
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